3-Hydroxy Nevirapine-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C15H14N4O2 |
|---|---|
Molecular Weight |
289.34 g/mol |
IUPAC Name |
2-cyclopropyl-5,12,13,14-tetradeuterio-6-hydroxy-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21)/i1D3,2D,3D,6D,7D |
InChI Key |
DANIONWINZEYME-QLEDRMQUSA-N |
Isomeric SMILES |
[2H]C1=C(C2=C(N=C1[2H])N(C3=NC(=C(C(=C3NC2=O)C([2H])([2H])[2H])O)[2H])C4CC4)[2H] |
Canonical SMILES |
CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxy Nevirapine-d7: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 3-Hydroxy Nevirapine-d7. The content is tailored for researchers, scientists, and professionals engaged in drug development and metabolic studies.
Core Chemical Properties
This compound is a deuterated analog of 3-Hydroxy Nevirapine, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. The incorporation of deuterium isotopes provides a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies, where it serves as an internal standard for mass spectrometry-based quantification.
Quantitative Data Summary
The key chemical identifiers and properties of this compound and its related non-deuterated and partially deuterated analogs are summarized in the table below for comparative analysis.
| Property | This compound | 3-Hydroxy Nevirapine | 3-Hydroxy Nevirapine-d3 |
| CAS Number | 1329836-66-9[1] | 174532-82-2[2][3] | 1346602-85-4[4] |
| Molecular Formula | C₁₅H₇D₇N₄O₂ | C₁₅H₁₄N₄O₂[2][5] | C₁₅H₁₁D₃N₄O₂ |
| Molecular Weight | ~289.36 g/mol (calculated) | 282.30 g/mol [2] | 285.32 g/mol |
| IUPAC Name | Not explicitly available. Likely: 11-(cyclopropyl-d4)-3-hydroxy-4-(methyl-d3)-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][2][6]diazepin-6-one | 11-cyclopropyl-3-hydroxy-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][2][6]diazepin-6-one | 11-cyclopropyl-3-hydroxy-4-(methyl-d3)-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][2][6]diazepin-6-one |
| Synonyms | - | Nevirapine metabolite M3[2] | - |
Chemical Structure
The chemical structure of 3-Hydroxy Nevirapine consists of a dipyridodiazepine core, which is characteristic of Nevirapine and its metabolites. The "-d7" designation indicates the presence of seven deuterium atoms. Based on the available information for the d3 analog, where the deuterium atoms are located on the methyl group, it is highly probable that the remaining four deuterium atoms in the d7 version are situated on the cyclopropyl ring. This labeling strategy is common for creating stable isotope-labeled internal standards, as it minimizes the likelihood of isotopic loss during metabolic processes.
The proposed structure for this compound is as follows:
(Image of the chemical structure of 3-Hydroxy Nevirapine with deuterium labels on the methyl and cyclopropyl groups would be placed here if image generation were supported.)
Experimental Protocols
The quantification of 3-Hydroxy Nevirapine, and by extension its deuterated analog, in biological matrices is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following outlines a general experimental protocol based on established methods for Nevirapine and its metabolites.
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma sample, add an appropriate amount of the internal standard solution (this compound).
-
Add 1 mL of a suitable organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation (e.g., Waters Atlantis dC18, 5 µm, 3.9 mm × 150 mm).[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is generally used.
-
Injection Volume: Typically 5-20 µL.
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 3-Hydroxy Nevirapine and its deuterated internal standard would be monitored.
-
Metabolic Pathway of Nevirapine
Nevirapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of 3-Hydroxy Nevirapine is a key step in this pathway.
Caption: Metabolic pathway of Nevirapine to 3-Hydroxy Nevirapine and subsequent excretion.
The biotransformation of Nevirapine is initiated by oxidation reactions catalyzed by CYP enzymes, with CYP2B6 and CYP3A4 being the principal isoforms involved in the formation of hydroxylated metabolites.[6] Specifically, the formation of 3-Hydroxynevirapine is primarily attributed to CYP2B6.[1] These hydroxylated metabolites then undergo phase II metabolism, where they are conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, forming water-soluble glucuronide conjugates that are subsequently eliminated from the body via urinary excretion.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Hydroxy Nevirapine | C15H14N4O2 | CID 10978907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy Nevirapine | CAS 174532-82-2 | LGC Standards [lgcstandards.com]
- 4. 3-Hydroxy Nevirapine-d3 | LGC Standards [lgcstandards.com]
- 5. PubChemLite - 3-hydroxy nevirapine (C15H14N4O2) [pubchemlite.lcsb.uni.lu]
- 6. ClinPGx [clinpgx.org]
- 7. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Proposed Synthesis and Isotopic Labeling of 3-Hydroxy Nevirapine-d7
This technical guide provides a comprehensive overview of a proposed methodology for the chemical synthesis and isotopic labeling of 3-Hydroxy Nevirapine-d7. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the preparation of stable isotope-labeled internal standards for pharmacokinetic and metabolic studies of Nevirapine.
Introduction
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The metabolism of Nevirapine is extensive, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2B6, leading to the formation of several hydroxylated metabolites. The 3-hydroxy metabolite is a significant product of this metabolic pathway. The synthesis of isotopically labeled 3-Hydroxy Nevirapine, specifically this compound, is crucial for use as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of the metabolite in biological matrices. This guide outlines a proposed synthetic route, detailed experimental protocols, and the necessary analytical characterization.
Proposed Synthesis Pathway
The synthesis of this compound can be conceptually divided into two main parts: the synthesis of a deuterated 2-chloro-3-amino-4-methyl-pyridin-3-ol intermediate and the synthesis of a deuterated 2-(cyclopropylamino)nicotinic acid intermediate, followed by their condensation and cyclization. The proposed deuteration pattern for the "-d7" analogue involves the deuteration of the 4-methyl group (d3), the picoline ring (d3), and one position on the nicotinic acid ring (d1).
Caption: Proposed synthetic pathway for this compound.
Experimental Workflow
The overall experimental workflow for the synthesis and purification of this compound is depicted below. The process involves parallel synthesis of the two key deuterated intermediates, followed by their coupling, cyclization, and final purification and characterization.
Caption: Overall experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following are proposed, detailed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on established chemical principles and literature precedents for similar transformations.
Synthesis of 2-chloro-3-amino-4-(methyl-d3)-pyridin-3-ol-5,6-d2 (Intermediate A)
-
Step 1.1: Deuteration of 4-Picoline. 4-Picoline is subjected to H/D exchange using D₂O and a suitable catalyst (e.g., Pt/C) at elevated temperature and pressure to yield 4-(methyl-d3)-picoline-2,3,5,6-d4.
-
Step 1.2: Nitration. The deuterated 4-picoline is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.
-
Step 1.3: Reduction. The nitro group of 3-nitro-4-(methyl-d3)-picoline-d3 is reduced to an amino group using a standard reducing agent such as SnCl₂/HCl or catalytic hydrogenation.
-
Step 1.4: Chlorination. The resulting 3-amino-4-(methyl-d3)-picoline-d3 is chlorinated at the 2-position using a chlorinating agent like N-chlorosuccinimide (NCS).
-
Step 1.5: Hydroxylation. A hydroxyl group is introduced at the 3-position. This is a challenging step and may require a multi-step sequence, potentially involving protection of the amino group, directed ortho-metalation, and reaction with an electrophilic oxygen source, followed by deprotection.
Synthesis of 2-(cyclopropylamino)nicotinic acid-d1 (Intermediate B)
-
Step 2.1: Deuteration of 2-chloronicotinic acid. 2-chloronicotinic acid is subjected to H/D exchange, for example, by heating in D₂O with a suitable acid or base catalyst to introduce a deuterium atom at a labile position on the aromatic ring.
-
Step 2.2: Amination. The deuterated 2-chloronicotinic acid is reacted with cyclopropylamine in a nucleophilic aromatic substitution reaction to yield 2-(cyclopropylamino)nicotinic acid-d1.
Condensation and Cyclization to this compound
-
Step 3.1: Amide Formation. Intermediate A and Intermediate B are coupled to form an amide bond. This can be achieved using standard peptide coupling reagents such as DCC/DMAP or by converting the carboxylic acid of Intermediate B to an acid chloride followed by reaction with the amino group of Intermediate A.
-
Step 3.2: Intramolecular Cyclization. The resulting amide intermediate is cyclized to form the central diazepine ring of the Nevirapine scaffold. This is typically achieved by heating in the presence of a base.
Purification and Characterization
The final product, this compound, is purified by column chromatography followed by preparative HPLC to achieve high purity. The structure and isotopic enrichment are confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of this compound.
| Compound | Step | Starting Material | Product | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Isotopic Purity (%) |
| Intermediate A | 1.1-1.5 | 4-Picoline | 2-chloro-3-amino-4-(methyl-d3)-pyridin-3-ol-5,6-d2 | 167.63 | 30-40 | >98 |
| Intermediate B | 2.1-2.2 | 2-chloronicotinic acid | 2-(cyclopropylamino)nicotinic acid-d1 | 179.19 | 70-80 | >98 |
| Final Product | 3.1-3.2 | Intermediates A & B | This compound | 289.34 | 50-60 | >98 |
Note: The theoretical yields are estimates based on similar reactions reported in the chemical literature and would require experimental optimization.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and isotopic labeling of this compound. The successful execution of this multi-step synthesis would provide a valuable analytical tool for researchers in the fields of HIV pharmacology and drug metabolism. The outlined protocols are based on established chemical transformations and provide a solid starting point for the practical synthesis of this important labeled metabolite. Further experimental work is required to optimize the reaction conditions and validate the proposed synthetic route.
The Role of 3-Hydroxy Nevirapine: A Technical Guide to a Key Nevirapine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1, undergoes extensive metabolism in the liver, leading to the formation of several hydroxylated metabolites. Among these, 3-hydroxy nevirapine emerges as a significant product of phase I biotransformation, primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2B6. This technical guide provides an in-depth exploration of the role of 3-hydroxy nevirapine, consolidating current knowledge on its pharmacological activity, metabolic pathways, and analytical quantification. Detailed experimental protocols and structured quantitative data are presented to serve as a comprehensive resource for researchers in pharmacology, drug metabolism, and infectious diseases. This document aims to facilitate a deeper understanding of nevirapine's metabolic fate and the implications of its metabolites in both therapeutic efficacy and potential for adverse drug reactions.
Introduction
Nevirapine is a potent NNRTI that binds directly to reverse transcriptase, allosterically inhibiting its polymerase activity and thus preventing the replication of HIV-1.[1][2][3] Its clinical efficacy is well-established; however, its use is associated with a risk of hepatotoxicity and skin rash, the mechanisms of which are not fully elucidated but are thought to involve metabolic bioactivation.[4] The biotransformation of nevirapine is complex, with the formation of several hydroxylated metabolites, including 2-, 3-, 8-, and 12-hydroxy nevirapine, which are subsequently conjugated for urinary excretion.[5][6]
The 3-hydroxy nevirapine metabolite is of particular interest due to its formation being predominantly catalyzed by CYP2B6, an enzyme known for significant genetic polymorphism.[7] This variability in CYP2B6 activity can influence plasma concentrations of both the parent drug and its metabolites, potentially impacting therapeutic outcomes and the risk of adverse events.[8] Understanding the characteristics and behavior of 3-hydroxy nevirapine is therefore crucial for optimizing nevirapine therapy and for the development of safer antiretroviral agents.
Metabolic Pathway of 3-Hydroxy Nevirapine Formation
Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The formation of 3-hydroxy nevirapine is a key step in its phase I metabolism.
The Role of Cytochrome P450 2B6 (CYP2B6)
In vitro studies using human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP2B6 as the principal enzyme responsible for the 3-hydroxylation of nevirapine.[7] While other CYPs, such as CYP3A4, are major players in the formation of other hydroxylated metabolites like 2-hydroxy and 12-hydroxy nevirapine, the 3-hydroxylation pathway is a specific marker of CYP2B6 activity.[9]
The metabolic pathway can be visualized as follows:
Further Metabolism and Excretion
Following its formation, 3-hydroxy nevirapine undergoes phase II metabolism, primarily through glucuronidation, to form 3-hydroxy nevirapine O-glucuronide.[10] This water-soluble conjugate is then readily eliminated from the body via urinary excretion.[6]
Pharmacological Activity of 3-Hydroxy Nevirapine
A critical aspect in understanding the role of a drug metabolite is its own pharmacological activity. While the parent drug, nevirapine, is a potent inhibitor of HIV-1 reverse transcriptase, the antiviral activity of its metabolites is less well-characterized.
Currently, there is a lack of specific data in the public domain detailing the in vitro anti-HIV-1 activity (e.g., IC50) of purified 3-hydroxy nevirapine. It is generally understood that the hydroxylated metabolites of nevirapine are less active than the parent compound. For instance, the 12-hydroxy nevirapine metabolite has been shown to have significantly weaker anti-HIV activity compared to nevirapine. It is plausible that 3-hydroxy nevirapine follows a similar trend, though dedicated studies are required for definitive confirmation.
Quantitative Data
The plasma concentrations of nevirapine and its metabolites are subject to inter-individual variability, influenced by factors such as genetics (particularly CYP2B6 polymorphisms), co-medications, and disease state. The following tables summarize key pharmacokinetic parameters for nevirapine and 3-hydroxy nevirapine.
Table 1: Pharmacokinetic Parameters of Nevirapine and 3-Hydroxy Nevirapine after a Single 200 mg Oral Dose in HIV-Negative Adults [5]
| Parameter | Nevirapine | 3-Hydroxy Nevirapine |
| Cmax (µM) | 7.2 (5.3 - 10.4) | 0.04 (0.02 - 0.08) |
| AUCinf (µM*h) | 407 (280 - 612) | 1.1 (0.5 - 2.8) |
| Metabolic Index (Metabolite AUC / Nevirapine AUC) | - | 0.003 (0.001 - 0.005) |
Values are presented as median (range).
Table 2: Steady-State Pharmacokinetic Parameters of Nevirapine and 3-Hydroxy Nevirapine with 200 mg Twice-Daily Dosing in HIV-Infected Adults [5][11]
| Parameter | Nevirapine | 3-Hydroxy Nevirapine |
| Cmin (ng/mL) | 3700 (2300 - 6200) | 646 |
| Cmax (µM) | 24.3 (16.2 - 40.1) | 0.4 (0.2 - 0.9) |
| AUC0-12 (µM*h) | 212 (147 - 350) | 3.3 (1.5 - 7.9) |
| Metabolic Index (Metabolite AUC / Nevirapine AUC) | - | 0.015 (0.008 - 0.026) |
Values for Nevirapine Cmax and AUC are presented as median (range). Cmin for 3-Hydroxy Nevirapine is the geometric mean concentration.
Experimental Protocols
Accurate quantification of 3-hydroxy nevirapine is essential for pharmacokinetic studies and therapeutic drug monitoring. The following are detailed methodologies for commonly used analytical techniques.
Quantification of Nevirapine and its Metabolites in Human Plasma by HPLC-UV
This method allows for the simultaneous determination of nevirapine and its major hydroxylated metabolites.[7][12]
5.1.1. Materials and Reagents
-
Nevirapine, 2-hydroxy nevirapine, and 3-hydroxy nevirapine reference standards
-
Carbamazepine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Human plasma (drug-free)
-
Deionized water
5.1.2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent with UV detector
-
Column: Zorbax SB-C8 (or equivalent C8 column), 4.6 x 150 mm, 5 µm
-
Mobile Phase: 2mM Ammonium acetate buffer (pH 4.0) and Acetonitrile (80:20, v/v)
-
Flow Rate: Gradient flow - 1 mL/min for 17 minutes, then increased to 2 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
5.1.3. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add the internal standard (carbamazepine).
-
Add 1 mL of 1 M sodium carbonate buffer (pH 9.0).
-
Add 6 mL of a mixture of ethyl acetate and hexane (80:20, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
In Vitro Metabolism of Nevirapine using Human Liver Microsomes
This protocol is designed to study the formation of 3-hydroxy nevirapine from the parent drug in a controlled in vitro system.[13][14][15]
5.2.1. Materials and Reagents
-
Nevirapine
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (for reaction termination)
5.2.2. Incubation Procedure
-
Prepare a stock solution of nevirapine in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired final concentration in the incubation mixture.
-
In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final concentration typically 0.2-1 mg/mL), potassium phosphate buffer, and MgCl2 (final concentration typically 3-5 mM) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge to precipitate the microsomal proteins.
-
Analyze the supernatant for the presence of 3-hydroxy nevirapine using a validated LC-MS/MS method.
Visualizations
Experimental Workflow for Metabolite Quantification
The following diagram illustrates the general workflow for the quantification of 3-hydroxy nevirapine in a plasma sample.
Logical Relationship in Nevirapine Bioactivation and Potential Toxicity
While 3-hydroxy nevirapine itself is not considered the primary toxic species, the overall metabolic activation of nevirapine can lead to the formation of reactive intermediates implicated in hepatotoxicity and skin rash.
Conclusion
3-hydroxy nevirapine is a significant metabolite of nevirapine, primarily formed through the action of CYP2B6. Its plasma concentrations are influenced by the autoinduction of nevirapine metabolism and the genetic variability of CYP2B6. While its own anti-HIV activity appears to be limited, its formation is a key component of the overall metabolic clearance of nevirapine. The analytical methods for its quantification are well-established, providing essential tools for pharmacokinetic and pharmacogenetic studies. Further research is warranted to definitively characterize the pharmacological and toxicological profile of 3-hydroxy nevirapine to fully understand its contribution to the clinical profile of nevirapine. This technical guide serves as a foundational resource to aid in these ongoing research and development efforts.
References
- 1. The role of nevirapine in the treatment of HIV-1 disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Singularities of nevirapine metabolism: from sex-dependent differences to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state - Réseau GABRIELGlobal Approach to Biological Research, Infectious diseases and Epidemics in Low-income countries [gabriel-network.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Hydroxy Nevirapine | C15H14N4O2 | CID 10978907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
An In-Depth Technical Guide to the Pharmacokinetic Profile of 3-Hydroxy Nevirapine in Plasma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of 3-hydroxy nevirapine, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor, nevirapine. This document details the metabolic pathway, pharmacokinetic parameters, and the analytical and data analysis methodologies used in its characterization.
Introduction
Nevirapine is a widely prescribed antiretroviral medication for the treatment of HIV-1 infection. Its metabolism is complex, involving several cytochrome P450 (CYP) enzymes, leading to the formation of multiple hydroxylated metabolites. Among these, 3-hydroxy nevirapine is of significant interest due to its formation being primarily mediated by CYP2B6. Understanding the pharmacokinetic profile of this metabolite is crucial for a complete comprehension of nevirapine's disposition, potential drug-drug interactions, and the influence of genetic polymorphisms in CYP2B6 on treatment outcomes.
Metabolic Pathway of Nevirapine to 3-Hydroxy Nevirapine
Nevirapine undergoes extensive hepatic metabolism, with 3-hydroxy nevirapine being one of its major phase I metabolites. The formation of 3-hydroxy nevirapine is predominantly catalyzed by the CYP2B6 isoenzyme.[1][2][3][4][5] This metabolic pathway is a key determinant of nevirapine clearance and is subject to induction by nevirapine itself (autoinduction).[6]
Pharmacokinetic Parameters of 3-Hydroxy Nevirapine in Plasma
The pharmacokinetic parameters of 3-hydroxy nevirapine have been characterized following both single and multiple dosing of nevirapine. The data presented below are primarily from a study by Fan-Havard et al. (2013), which investigated the pharmacokinetics of nevirapine metabolites in two distinct populations.[1][7]
Table 1: Pharmacokinetic Parameters of 3-Hydroxy Nevirapine in Plasma (Median [Range])
| Parameter | Single 200 mg Dose of Nevirapine (n=10) | Steady State (200 mg Nevirapine twice daily, n=10) |
| Cmax (µM) | 0.01 [0.00 - 0.03] | 0.20 [0.08 - 0.49] |
| Tmax (h) | 24.0 [8.0 - 216.0] | 4.0 [1.0 - 8.0] |
| AUC (µM*h) | 1.12 [0.28 - 2.68] | 1.83 [0.65 - 4.96] |
| Half-life (t½) (h) | Not significantly different from nevirapine¹ | Not calculated² |
| Metabolic Index (Metabolite AUC / Nevirapine AUC) | 0.008 [0.002 - 0.015] | 0.039 [0.016 - 0.076] |
¹The median half-life of nevirapine in the single-dose group was 99 hours (range, 53 to 217 hours). The half-lives of the metabolites were not statistically different.[1] ²The dosing interval was too short to accurately calculate the half-life at steady state.[1]
From single dose to steady state, there is a notable increase in the concentrations of 3-hydroxy nevirapine, as reflected by the approximately 20-fold increase in Cmax and a significant increase in the metabolic index (P < 0.01).[1][7][8] This is consistent with the autoinduction of CYP2B6 by nevirapine.[1] The 3-hydroxynevirapine metabolic index has also been shown to be correlated with the apparent clearance of nevirapine.[7][8]
Experimental Protocols
Quantification of 3-Hydroxy Nevirapine in Plasma by LC-MS/MS
The quantification of 3-hydroxy nevirapine and other nevirapine metabolites in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][7]
4.1.1. Sample Preparation
A common method for plasma sample preparation is protein precipitation.
-
To a plasma sample (e.g., 100 µL), add an internal standard.
-
Add a protein precipitating agent, such as cold acetonitrile.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
4.1.2. Chromatographic Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Analytical Column: A reverse-phase column, such as a C18 column, is commonly used.
-
Mobile Phase: A gradient of an aqueous component (e.g., water with a modifier like formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol). The specific gradient will depend on the column and the analytes.
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Injection Volume: A small volume of the prepared sample extract (e.g., 5-20 µL) is injected.
4.1.3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is a common choice.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for 3-hydroxy nevirapine and its internal standard.
Pharmacokinetic Data Analysis
Pharmacokinetic parameters for 3-hydroxy nevirapine are calculated using non-compartmental analysis (NCA).[1][7]
4.2.1. NCA Workflow
-
Data Input: Plasma concentration-time data for 3-hydroxy nevirapine are used.
-
Parameter Calculation:
-
Cmax and Tmax: The maximum observed plasma concentration (Cmax) and the time at which it occurs (Tmax) are determined directly from the data.
-
Area Under the Curve (AUC): The AUC from time zero to the last measurable concentration (AUC₀-t) is calculated using the linear trapezoidal rule. The AUC from time zero to infinity (AUC₀-∞) is calculated by adding the extrapolated area (last measurable concentration divided by the terminal elimination rate constant) to AUC₀-t.
-
Terminal Elimination Rate Constant (λz): This is determined by the slope of the log-linear terminal phase of the concentration-time curve.
-
Half-life (t½): Calculated as 0.693 / λz.
-
-
Software: Pharmacokinetic software such as WinNonlin is commonly used for these calculations.
Conclusion
The pharmacokinetic profile of 3-hydroxy nevirapine in plasma is characterized by its formation via CYP2B6 and its accumulation upon multiple dosing of nevirapine, consistent with enzyme autoinduction. The quantification of this metabolite is reliably achieved through LC-MS/MS, and its pharmacokinetic parameters are determined using non-compartmental analysis. A thorough understanding of the disposition of 3-hydroxy nevirapine is essential for optimizing nevirapine therapy and for investigating the clinical implications of factors influencing its formation, such as genetic variations in CYP2B6. This technical guide provides a foundational understanding for researchers and drug development professionals working in this area.
References
- 1. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Effects of CYP2B6 polymorphisms on plasma nevirapine concentrations: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state - Réseau GABRIELGlobal Approach to Biological Research, Infectious diseases and Epidemics in Low-income countries [gabriel-network.org]
The Biotransformation of Nevirapine: A Focus on 3-Hydroxy Nevirapine Formation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy for HIV-1. Its clinical efficacy and safety profile are significantly influenced by its extensive hepatic metabolism. This technical guide provides a comprehensive overview of the biotransformation pathways of nevirapine, with a specific focus on the formation of its major metabolite, 3-hydroxy nevirapine. We delve into the enzymatic processes, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research in this area. The primary enzyme responsible for the 3-hydroxylation of nevirapine is cytochrome P450 2B6 (CYP2B6), while other CYPs, notably CYP3A4, are involved in the formation of other hydroxylated metabolites. Understanding these pathways is crucial for predicting drug-drug interactions, inter-individual variability in drug response, and the mechanisms underlying nevirapine-associated adverse drug reactions.
Introduction
Nevirapine is readily absorbed after oral administration and undergoes extensive biotransformation in the liver.[1][2][3] The primary route of elimination is through cytochrome P450 (CYP)-mediated oxidation to several hydroxylated metabolites, which are subsequently conjugated with glucuronic acid and excreted in the urine.[1][2][3] The main oxidative metabolites are 2-, 3-, 8-, and 12-hydroxy nevirapine.[1][4] This guide will focus on the formation of 3-hydroxy nevirapine, a major metabolite, and the key enzymatic players in this pathway.
The Core Biotransformation Pathway: Nevirapine to 3-Hydroxy Nevirapine
The conversion of nevirapine to 3-hydroxy nevirapine is a critical step in its metabolism. In vitro studies utilizing human liver microsomes and cDNA-expressed human CYP enzymes have unequivocally identified CYP2B6 as the principal enzyme responsible for this specific hydroxylation reaction.[1][5][6][7] While CYP3A4 is the primary catalyst for the formation of 2- and 12-hydroxy nevirapine, its role in 3-hydroxylation is considered minor.[1][6][8]
The following diagram illustrates the primary metabolic pathways of nevirapine, highlighting the central role of CYP2B6 in the formation of 3-hydroxy nevirapine.
Quantitative Analysis of Nevirapine Metabolism
The following table summarizes key quantitative data related to the formation of nevirapine metabolites from in vitro studies. These values are essential for developing pharmacokinetic models and understanding the relative contributions of different enzymes.
| Parameter | 3-Hydroxy Nevirapine | 2-Hydroxy Nevirapine | 12-Hydroxy Nevirapine | Reference |
| Primary Enzyme | CYP2B6 | CYP3A4 | CYP3A4 | [1][5][6] |
| Michaelis-Menten Constant (Km) | 230 ± 50 µM | 140 ± 20 µM | 200 ± 40 µM | [6] |
| Maximal Velocity (Vmax) | 1.9 ± 0.2 nmol/min/nmol CYP | 3.5 ± 0.4 nmol/min/nmol CYP | 2.1 ± 0.3 nmol/min/nmol CYP | [6] |
| Intrinsic Clearance (Vmax/Km) | 8.3 µL/min/nmol CYP | 25 µL/min/nmol CYP | 10.5 µL/min/nmol CYP | [6] |
Note: The presented values are approximations derived from published literature and may vary depending on the specific experimental conditions.
Detailed Experimental Protocols
This section provides a standardized protocol for investigating the in vitro metabolism of nevirapine, which can be adapted for specific research questions.
In Vitro Metabolism of Nevirapine using Human Liver Microsomes (HLM)
Objective: To determine the kinetics of 3-hydroxy nevirapine formation from nevirapine in a pooled human liver microsome model.
Materials:
-
Nevirapine
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of nevirapine in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration typically 0.1-0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Add nevirapine to the incubation mixture at various concentrations (e.g., ranging from 1 to 500 µM) and briefly pre-incubate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Quantify the formation of 3-hydroxy nevirapine against a standard curve.
-
Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Recombinant CYP Enzyme Assays
Objective: To confirm the specific CYP isoform(s) responsible for 3-hydroxy nevirapine formation.
Procedure: This protocol is similar to the HLM assay, with the key difference being the use of specific recombinant human CYP enzymes (e.g., rCYP2B6, rCYP3A4) instead of pooled HLM. This allows for the unambiguous identification of the contributing enzymes.
The following workflow diagram illustrates the experimental process for identifying the enzymes responsible for nevirapine metabolism.
Further Metabolic Steps and Clinical Implications
Following hydroxylation, 3-hydroxy nevirapine and other hydroxylated metabolites undergo Phase II metabolism, primarily through glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), to form more water-soluble conjugates that are readily excreted.[1][3]
The metabolism of nevirapine has significant clinical implications:
-
Drug-Drug Interactions: Nevirapine is a known inducer of CYP3A4 and CYP2B6, which can accelerate its own metabolism (autoinduction) and the metabolism of co-administered drugs that are substrates for these enzymes.[3][8]
-
Pharmacogenetics: Genetic polymorphisms in the CYP2B6 gene can lead to significant inter-individual variability in nevirapine plasma concentrations, affecting both efficacy and the risk of adverse events.[5][9] Individuals with certain CYP2B6 alleles may be "poor metabolizers," leading to higher drug exposure.[9]
-
Toxicity: The formation of reactive metabolites during nevirapine's biotransformation has been implicated in the pathophysiology of its associated hepatotoxicity and skin rash.[10][11] Further oxidation of hydroxylated metabolites can lead to the formation of reactive quinone-imine or quinone methide intermediates.[1][10][11]
The logical relationship between nevirapine metabolism and its clinical outcomes is depicted in the diagram below.
Conclusion
The biotransformation of nevirapine is a complex process with CYP2B6 playing a pivotal role in the formation of its major metabolite, 3-hydroxy nevirapine. A thorough understanding of these metabolic pathways, supported by robust quantitative data and detailed experimental protocols, is essential for the continued safe and effective use of nevirapine in the treatment of HIV-1. Further research into the interplay between nevirapine metabolism, pharmacogenetics, and clinical outcomes will continue to refine its therapeutic application and minimize the risk of adverse events.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of CYP2B6 polymorphisms on plasma nevirapine concentrations: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of concurrent administration of nevirapine on the disposition of quinine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP2B6 poor metaboliser alleles involved in efavirenz and nevirapine metabolism: CYP2B6*9 and CYP2B6*18 distribution in HIV-exposed subjects from Dschang, Western Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Nevirapine Phase I Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of nevirapine's phase I metabolites. Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy worldwide. However, its use is associated with potential adverse drug reactions, including hepatotoxicity and skin rash, which are believed to be linked to its metabolic profile.[1][2][3] Understanding the biotransformation of nevirapine is paramount for elucidating the mechanisms of toxicity and ensuring its safe and effective use.
Elimination of nevirapine occurs primarily through oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme system, followed by glucuronidation of the resulting metabolites.[4][5][6][7] This guide focuses on the initial oxidative steps, detailing the identified phase I metabolites, the enzymatic pathways responsible for their formation, quantitative pharmacokinetic data, and the experimental protocols used for their characterization.
Nevirapine Phase I Metabolic Pathways
The phase I metabolism of nevirapine is complex, involving multiple CYP isozymes and resulting in several hydroxylated metabolites.[2][8] The primary metabolites are formed through the oxidation of the parent drug at four main positions: 2-, 3-, 8-, and 12-hydroxynevirapine.[4][7] The 12-hydroxynevirapine metabolite can be further oxidized to 4-carboxynevirapine.[4][7]
The formation of these metabolites is catalyzed by specific CYP enzymes:
-
8-Hydroxynevirapine: Formation involves both CYP3A and CYP2D6.[4]
-
12-Hydroxynevirapine: Formation involves both CYP3A and CYP2D6.[4]
Furthermore, nevirapine can be bioactivated into a reactive quinone methide intermediate.[1][2] This electrophilic species is formed primarily by CYP3A4 and to a lesser extent by CYP2D6, CYP2C19, and CYP2A6.[1] This reactive metabolite is implicated in the mechanism-based inactivation of CYP3A4 and is thought to play a role in nevirapine-mediated toxicity.[1][2]
Quantitative Data on Nevirapine and its Metabolites
Pharmacokinetic studies have been conducted to quantify nevirapine and its phase I metabolites in plasma. The concentrations of all metabolites are consistently much lower than that of the parent drug.[4][9] The predominant metabolite observed, both after a single dose and at steady state, is 12-hydroxynevirapine.[4][9]
Chronic administration of nevirapine leads to the autoinduction of CYP3A4 and CYP2B6, which alters the metabolite profile over time.[6][7] This results in an increased formation of 3-hydroxynevirapine (mediated by CYP2B6) and a decreased formation of 2-hydroxynevirapine (mediated by CYP3A4) at steady state compared to a single dose.[4][9]
Table 1: Steady-State Geometric Mean Concentrations of Nevirapine Metabolites in HIV-1-Infected Patients with Hepatic Fibrosis [6]
| Metabolite | Geometric Mean Concentration (ng/mL) |
| 2-Hydroxynevirapine | 186 |
| 3-Hydroxynevirapine | 646 |
| 12-Hydroxynevirapine | 483 |
| 8-Hydroxynevirapine | 29 |
| 4-Carboxynevirapine | 18 |
Table 2: Pharmacokinetic Parameters of Nevirapine Phase I Metabolites (Single Dose vs. Steady State) [4]
| Parameter | 2-Hydroxy-NVP | 3-Hydroxy-NVP | 12-Hydroxy-NVP | 4-Carboxy-NVP |
| Metabolic Index (Single Dose) | 0.021 ± 0.007 | 0.002 ± 0.001 | 0.024 ± 0.008 | 0.001 ± 0.001 |
| Metabolic Index (Steady State) | 0.007 ± 0.004 | 0.013 ± 0.006 | 0.024 ± 0.010 | 0.002 ± 0.001 |
| P-value (Single vs. Steady) | < 0.001 | < 0.01 | NS | NS |
Metabolic Index is defined as the ratio of the metabolite Area Under the Curve (AUC) to the nevirapine AUC.[4][9] NS: Not Significant
Table 3: Inactivation Parameters for CYP3A4 by Nevirapine's Reactive Metabolite [1][2]
| Parameter | Value |
| KI | 31 µM |
| kinact | 0.029 min-1 |
Experimental Protocols
The characterization and quantification of nevirapine and its phase I metabolites require robust and sensitive analytical methods. Due to the presence of regioisomeric metabolites with identical molecular weights, mass spectrometry-based methods are essential for accurate differentiation and measurement.[6]
Sample Preparation and Analysis
Plasma samples are typically prepared for analysis through protein precipitation followed by centrifugation.[8] The resulting supernatant is then injected into the analytical system.
Analytical Instrumentation and Methods
-
Nevirapine Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is a validated method for quantifying the parent drug in plasma.[4][6] The lower limit of quantification is typically around 25-50 ng/mL.[4][6]
-
Metabolite Quantification: A sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) assay is required for the accurate quantification of the phase I metabolites.[4][6] This method offers high specificity and can achieve lower limits of quantification, typically 1 ng/mL for hydroxy metabolites and 5 ng/mL for 4-carboxynevirapine.[4]
-
Chromatography: Separation is achieved using a C18 reversed-phase column with a gradient elution of acetonitrile and an ammonium formate buffer.[10]
-
Mass Spectrometry: Detection is performed in the multiple-reaction monitoring (MRM) mode, which provides the specificity needed to distinguish between isomeric metabolites.[10]
-
Pharmacokinetic Analysis
Pharmacokinetic parameters for nevirapine and its metabolites are calculated from plasma concentration-time data using noncompartmental analysis methods, often with the aid of specialized software such as WinNonlin.[4][6]
Bioactivation and CYP3A4 Inactivation
A key aspect of nevirapine's metabolism is its bioactivation to a quinone methide intermediate.[1] This electrophilic species can covalently bind to cellular macromolecules, a process proposed to be a causative factor in nevirapine-induced hepatotoxicity.[1]
Studies using human liver microsomes have shown that this reactive intermediate acts as a mechanism-based inactivator of CYP3A4.[1] The inactivation is time- and concentration-dependent.[2] This interaction is significant as it can affect not only nevirapine's own clearance but also that of co-administered drugs metabolized by CYP3A4.
Conclusion
The characterization of nevirapine's phase I metabolites reveals a complex interplay of multiple CYP450 enzymes, leading to hydroxylation and the formation of a reactive quinone methide intermediate. The predominant metabolite in circulation is 12-hydroxynevirapine, though all metabolites are present at concentrations far below the parent drug.[4] The profile of these metabolites changes with chronic dosing due to enzyme induction.[4][11] The bioactivation of nevirapine and subsequent mechanism-based inactivation of CYP3A4 are critical findings, providing a potential mechanistic link to the drug's idiosyncratic toxicity.[1] Further investigations are warranted to fully elucidate the clinical implications of these metabolic pathways and their contribution to both the efficacy and toxicity of nevirapine.[4][11]
References
- 1. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state - Réseau GABRIELGlobal Approach to Biological Research, Infectious diseases and Epidemics in Low-income countries [gabriel-network.org]
Technical Guide: Certificate of Analysis for 3-Hydroxy Nevirapine-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with a representative lot of 3-Hydroxy Nevirapine-d7. This deuterated analog of a primary metabolite of Nevirapine is a critical tool for pharmacokinetic and metabolic studies, often utilized as an internal standard in mass spectrometry-based quantification.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| Synonyms | 11-Cyclopropyl-5,11-dihydro-3-hydroxy-4-(methyl-d3)-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one-d4 |
| CAS Number | 1329836-66-9 |
| Molecular Formula | C₁₅H₇D₇N₄O₂ |
| Molecular Weight | 289.35 g/mol |
| Appearance | Off-White to Pale Yellow Solid |
| Solubility | Soluble in Methanol, DMSO |
| Storage | Store at 2-8°C, protect from light |
Quantitative Data
The following tables summarize the quantitative analysis of a representative batch of this compound.
Table 2.1: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Purity (by HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Isotopic Enrichment | LC-MS/MS | ≥ 99 atom % D | 99.6 atom % D |
| Residual Solvents | GC-HS | As per USP <467> | Conforms |
| Water Content (Karl Fischer) | KF Titration | ≤ 1.0% | 0.2% |
Table 2.2: Analytical Characterization Data
| Test | Method | Result |
| ¹H-NMR | 500 MHz, DMSO-d₆ | Conforms to structure |
| Mass Spectrometry (ESI+) | LC-MS/MS | m/z 290.16 [M+H]⁺ |
| HPLC Retention Time | See Protocol 3.1 | 7.42 min |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
-
Instrumentation: Agilent 1200 Series HPLC system with a Diode Array Detector.
-
Column: C8, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (2 mM Ammonium Acetate in Water, pH 4.0) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-17 min: 80% A, 20% B
-
17-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
-
Flow Rate: 1.0 mL/min for the first 17 minutes, then increased to 2.0 mL/min.[3][4]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL solution in methanol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Enrichment
-
Instrumentation: Waters ACQUITY UPLC system coupled to a Xevo TQ-S micro tandem quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion > Product Ion (e.g., 290.2 > 249.2)
-
3-Hydroxy Nevirapine (d0): Precursor Ion > Product Ion (e.g., 283.1 > 242.1)
-
-
Data Analysis: The isotopic distribution is determined by comparing the peak areas of the deuterated and non-deuterated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: Bruker Avance III 500 MHz spectrometer.
-
Solvent: DMSO-d₆.
-
Proton (¹H) NMR: The spectrum should be consistent with the structure of 3-Hydroxy Nevirapine, with the absence of a signal corresponding to the methyl group protons, confirming deuteration at this position.
-
Carbon (¹³C) NMR: The spectrum should show the expected number of carbon signals corresponding to the chemical structure.
Metabolic Pathway of Nevirapine
Nevirapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of 3-Hydroxy Nevirapine is a key step in this pathway.
Caption: Metabolic pathway of Nevirapine to its hydroxylated and glucuronidated metabolites.
Disclaimer: This document is intended for informational purposes only and represents typical data for this product. It is not a lot-specific Certificate of Analysis. For lot-specific data, please refer to the Certificate of Analysis provided with your product.
References
Commercial Availability and Application of Deuterated Nevirapine Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of deuterated nevirapine standards, crucial for the accurate quantification of nevirapine in complex biological matrices. This document outlines the properties of available standards, details on suppliers, and a comprehensive experimental protocol for their use as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Introduction to Deuterated Nevirapine Standards
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Accurate measurement of its concentration in biological samples is essential for therapeutic drug monitoring and pharmacokinetic studies. Deuterated internal standards are the gold standard for quantitative mass spectrometry-based assays due to their similar chemical and physical properties to the analyte of interest, which helps to correct for variability during sample preparation and analysis.[1][2] The substitution of hydrogen with deuterium atoms results in a mass shift that allows for differentiation by the mass spectrometer without significantly altering the chromatographic retention time.
Commercial Availability of Deuterated Nevirapine
Several deuterated variants of nevirapine are commercially available from various suppliers. The most common are Nevirapine-d3 and Nevirapine-d4. The choice of a specific deuterated standard may depend on the desired mass shift and the specific analytical method being developed.
Quantitative Data on Commercially Available Deuterated Nevirapine Standards
The following tables summarize the key quantitative data for commercially available deuterated nevirapine standards.
Table 1: Nevirapine-d4
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Santa Cruz Biotechnology | 1051418-95-1 | C₁₅H₉D₄N₄O | 270.33 | Not specified | Inquire with supplier |
| Cayman Chemical | 1051418-95-1 | Not specified | Not specified | ≥99% deuterated forms (d₁-d₄) | 1 mg, 5 mg |
| CymitQuimica (distributes Biosynth) | 1051418-95-1 | C₁₅H₁₄N₄O | 270.32 | Min. 95% | 5 mg, 10 mg, 25 mg, 50 mg |
| Simson Pharma Limited | 1051418-95-1 | Not specified | Not specified | Certificate of Analysis provided | Inquire with supplier |
| MedchemExpress | Not specified | Not specified | Not specified | Not specified | Inquire with supplier |
| Bertin Bioreagent (distributes Cayman) | 1051418-95-1 | Not specified | Not specified | Not specified | 1 mg, 5 mg |
Table 2: Nevirapine-d3
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Santa Cruz Biotechnology | 1051419-24-9 | C₁₅H₁₁D₃N₄O | 269.32 | Not specified | Inquire with supplier |
| BoroPharm Inc. | Not specified | Not specified | Not specified | Not specified | Not specified |
| Toronto Research Chemicals | Not specified | Not specified | Not specified | 98% compound purity, 99% isotopic purity | Inquire with supplier |
Table 3: Other Deuterated Nevirapine-Related Standards
| Compound | Supplier | CAS Number | Purity |
| 2-Hydroxy Nevirapine-d3 | MyBioSource | Not specified | Research grade |
Experimental Protocol: Quantification of Nevirapine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
This section provides a detailed methodology for the quantification of nevirapine in human plasma using Nevirapine-d4 as an internal standard. This protocol is a composite based on established bioanalytical methods.[2][3][4]
Materials and Reagents
-
Nevirapine analytical standard (≥98% purity)
-
Nevirapine-d4 internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate
-
Human plasma (blank)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve nevirapine and nevirapine-d4 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the nevirapine stock solution with methanol:water (50:50, v/v) to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution (10 µg/mL): Dilute the nevirapine-d4 stock solution with methanol to a final concentration of 10 µg/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (10 µg/mL) to each tube and vortex briefly.
-
Add 300 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
-
Column: Platisil ODS C18 reverse phase analytical column (150 mm × 4.6 mm, 5 µm) with a C18 guard cartridge.[3]
-
Mobile Phase: A mixture of methanol and distilled water (78:22, v/v) with 1 mM ammonium acetate.[3]
-
Flow Rate: 500 µL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Ambient or controlled at 40°C.
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nevirapine: To be determined by direct infusion and optimization (e.g., Q1: 267.1 -> Q3: 226.1).
-
Nevirapine-d4: To be determined by direct infusion and optimization (e.g., Q1: 271.1 -> Q3: 230.1).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte and internal standard.
Visualizing the Workflow and Analyte-Standard Relationship
Bioanalytical Workflow using a Deuterated Internal Standard
The following diagram illustrates the typical workflow for a quantitative bioanalytical assay using a deuterated internal standard.
Logical Relationship in Mass Spectrometry
This diagram illustrates the relationship between nevirapine and its deuterated internal standard during mass spectrometric analysis.
References
The In Vitro Metabolism of Nevirapine to its 3-Hydroxy Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of nevirapine, with a specific focus on the formation of its 3-hydroxy metabolite. Understanding the metabolic pathways of nevirapine is crucial for drug development, predicting drug-drug interactions, and comprehending inter-individual variability in patient responses.
Introduction to Nevirapine Metabolism
Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key component in antiretroviral therapy for HIV-1. Its elimination from the body is primarily driven by hepatic metabolism. The oxidative metabolism of nevirapine is predominantly mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of several hydroxylated metabolites. The main hydroxylated metabolites are 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine.[1] These metabolites are subsequently conjugated, primarily with glucuronic acid, and excreted in the urine.
The formation of the 3-hydroxynevirapine metabolite is of particular interest as it represents a significant metabolic pathway. This guide will delve into the specific enzymes responsible for this conversion, the kinetics of the reaction, and detailed protocols for its in vitro investigation.
The Role of Cytochrome P450 in 3-Hydroxynevirapine Formation
In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes have unequivocally identified CYP2B6 as the principal enzyme responsible for the 3-hydroxylation of nevirapine.[2][3] While other CYP isoforms, such as CYP3A4, are heavily involved in the formation of other metabolites like 2-hydroxynevirapine, the generation of 3-hydroxynevirapine is a specific marker of CYP2B6 activity.[2][3]
The specificity of this metabolic reaction makes the quantification of 3-hydroxynevirapine a valuable tool for phenotyping CYP2B6 activity in vitro and for understanding the potential for drug-drug interactions involving this enzyme.
Quantitative Analysis of Nevirapine 3-Hydroxylation
The kinetics of 3-hydroxynevirapine formation by CYP2B6 can be described by the Michaelis-Menten model. The key parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), provide a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency.
While specific kinetic parameters can vary between experimental systems and individual liver donors, the following table summarizes the relative contributions of the major CYP isoforms to the formation of the primary hydroxylated metabolites of nevirapine.
| Metabolite | Primary Cytochrome P450 Isoform Involved |
| 2-Hydroxynevirapine | CYP3A4 |
| 3-Hydroxynevirapine | CYP2B6 |
| 8-Hydroxynevirapine | CYP2B6, CYP3A4 |
| 12-Hydroxynevirapine | CYP3A4 |
This table is a summary of findings from multiple in vitro studies.
Experimental Protocols for In Vitro Metabolism Studies
The following sections provide detailed methodologies for conducting in vitro experiments to investigate the metabolism of nevirapine to 3-hydroxynevirapine.
In Vitro Incubation with Human Liver Microsomes (HLMs)
This protocol describes a typical experiment to determine the formation of 3-hydroxynevirapine in a pooled human liver microsomal system.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Nevirapine
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal Standard (for analytical quantification)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and nevirapine at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile, containing an appropriate internal standard.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
In Vitro Incubation with Recombinant Human CYP2B6
This protocol is designed to specifically assess the kinetics of 3-hydroxynevirapine formation by CYP2B6.
Materials:
-
Recombinant human CYP2B6 enzyme co-expressed with cytochrome P450 reductase
-
Nevirapine (at various concentrations to determine Km and Vmax)
-
NADPH Regenerating System
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile
-
Internal Standard
Procedure:
-
Preparation of Incubation Mixtures: Prepare a series of incubation mixtures, each containing phosphate buffer, recombinant CYP2B6, and a different concentration of nevirapine.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reactions by adding the NADPH regenerating system.
-
Incubation: Incubate for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reactions with cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge to remove precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the formation of 3-hydroxynevirapine.
-
Data Analysis: Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of 3-hydroxynevirapine is typically performed using a sensitive and specific LC-MS/MS method.
Typical LC-MS/MS Parameters:
-
Chromatographic Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for 3-hydroxynevirapine and the internal standard.
Visualizing the Metabolic Pathway and Experimental Workflow
Metabolic Pathway of Nevirapine
The following diagram illustrates the primary oxidative metabolic pathways of nevirapine.
Caption: Oxidative metabolism of nevirapine to its primary hydroxylated metabolites.
Experimental Workflow for In Vitro Metabolism Assay
The diagram below outlines the typical workflow for an in vitro nevirapine metabolism experiment.
Caption: General workflow for an in vitro nevirapine metabolism assay.
Conclusion
The in vitro metabolism of nevirapine to 3-hydroxynevirapine is a key metabolic pathway mediated almost exclusively by CYP2B6. A thorough understanding of this process, facilitated by the experimental protocols and analytical methods detailed in this guide, is essential for researchers and professionals in the field of drug development and pharmacology. The provided information serves as a robust foundation for further investigation into the metabolism and disposition of nevirapine.
References
Methodological & Application
Application Note: Quantitative Analysis of 3-Hydroxy Nevirapine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of 3-Hydroxy Nevirapine, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor Nevirapine, in human plasma. The analytical method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (Nevirapine-d7) for accurate and precise quantification. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Nevirapine.
Introduction
Nevirapine is an antiretroviral medication widely used in the treatment of HIV-1 infection.[1][2][3][4] It is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes, into several hydroxylated metabolites.[5] 3-Hydroxy Nevirapine is one of the major metabolites, and its quantification in biological matrices is crucial for understanding the overall pharmacokinetic profile of Nevirapine and for assessing patient metabolism.[6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[7][8] The use of a stable isotope-labeled internal standard, such as Nevirapine-d7, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[9] This application note provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of 3-Hydroxy Nevirapine in human plasma.
Experimental Protocols
1. Materials and Reagents
-
3-Hydroxy Nevirapine reference standard (≥98% purity)
-
Nevirapine-d7 (internal standard, IS) (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
96-well protein precipitation plates
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-Hydroxy Nevirapine and Nevirapine-d7 in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the 3-Hydroxy Nevirapine primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Nevirapine-d7 primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
3. Sample Preparation: Protein Precipitation
-
Allow all plasma samples, calibration standards, and quality control samples to thaw to room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Pipette 50 µL of each plasma sample, standard, or QC into the wells of a 96-well protein precipitation plate.
-
Add 10 µL of the 100 ng/mL Nevirapine-d7 internal standard working solution to each well, except for the blank plasma samples (to which 10 µL of 50:50 methanol:water is added).
-
Add 150 µL of acetonitrile containing 0.1% formic acid to each well to precipitate the plasma proteins.
-
Seal the plate and vortex for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, return to 5% B and re-equilibrate for 1.0 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | Medium |
| Nebulizer Gas (Gas 1) | 40 psi |
| Turbo Gas (Gas 2) | 40 psi |
5. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 3-Hydroxy Nevirapine | 283.1 | 242.1 | 25 | 150 |
| Nevirapine-d7 (IS) | 274.2 | 233.2 | 28 | 150 |
Note: The MRM transitions for Nevirapine-d7 are hypothetical and should be optimized experimentally.
Data Presentation
Table 1: Calibration Curve for 3-Hydroxy Nevirapine
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 0.0045 | 0.98 | 98.0 |
| 5 | 0.0228 | 5.05 | 101.0 |
| 10 | 0.0451 | 9.98 | 99.8 |
| 50 | 0.226 | 50.2 | 100.4 |
| 100 | 0.453 | 100.5 | 100.5 |
| 500 | 2.258 | 498.9 | 99.8 |
| 1000 | 4.521 | 999.5 | 99.9 |
Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.995.
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 102.5 | 8.2 | 101.7 |
| Low | 3 | 5.1 | 98.7 | 6.5 | 99.2 |
| Medium | 75 | 4.5 | 101.2 | 5.8 | 100.8 |
| High | 750 | 3.9 | 99.5 | 5.1 | 99.8 |
LLOQ: Lower Limit of Quantification
The precision and accuracy of the method were within the acceptable limits as defined by the FDA bioanalytical method validation guidelines.[10][11][12][13][14]
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of 3-Hydroxy Nevirapine.
Caption: Rationale for using a deuterated internal standard in LC-MS/MS quantification.
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of 3-Hydroxy Nevirapine in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is essential in a drug development setting.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nevirapine - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. fda.gov [fda.gov]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. moh.gov.bw [moh.gov.bw]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Note: High-Throughput Bioanalysis of 3-Hydroxy Nevirapine using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Hydroxy Nevirapine, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor Nevirapine, in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, 3-Hydroxy Nevirapine-d7, is employed. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlines a straightforward sample preparation procedure and optimized LC-MS/MS parameters for high-throughput analysis.
Introduction
Nevirapine is an essential antiretroviral medication used in the treatment of HIV-1 infection.[1][2] Its metabolism is extensive, primarily mediated by cytochrome P450 enzymes, with 3-Hydroxy Nevirapine being one of the major metabolites formed predominantly by CYP2B6.[2][3][4] Monitoring the levels of Nevirapine and its metabolites is crucial for understanding its pharmacokinetic profile and can be indicative of enzyme activity.[2][5]
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry.[3][6][7] They exhibit nearly identical physicochemical properties to the analyte, co-eluting chromatographically and experiencing similar ionization effects, which effectively compensates for variability during sample preparation and analysis.[6][7] The use of this compound ensures reliable quantification of 3-Hydroxy Nevirapine by minimizing matrix effects and improving method robustness.[6][8]
This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of 3-Hydroxy Nevirapine and its deuterated internal standard in human plasma.
Experimental
Materials and Reagents
-
3-Hydroxy Nevirapine and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-Hydroxy Nevirapine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 3-Hydroxy Nevirapine stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of human plasma, add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire plasma sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: SCIEX QTRAP 6500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
3-Hydroxy Nevirapine: 283.1 > 242.1
-
This compound: 290.1 > 249.1 (Predicted)
-
-
Key MS Parameters:
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Data Presentation
The following tables summarize the expected performance of this bioanalytical method.
Table 1: Calibration Curve for 3-Hydroxy Nevirapine
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 1.0 | 0.012 | 102.3 |
| 5.0 | 0.061 | 98.7 |
| 25.0 | 0.305 | 99.5 |
| 100.0 | 1.218 | 100.8 |
| 500.0 | 6.092 | 101.2 |
| 1000.0 | 12.150 | 99.1 |
| 2000.0 | 24.315 | 98.4 |
-
Linearity Range: 1.0 - 2000.0 ng/mL
-
Correlation Coefficient (r²): > 0.995
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 6.8 | 103.5 | 8.2 | 101.7 |
| Low | 3.0 | 5.1 | 98.9 | 6.5 | 99.8 |
| Medium | 150.0 | 3.5 | 101.2 | 4.8 | 102.1 |
| High | 1500.0 | 2.8 | 99.6 | 3.9 | 100.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low | 3.0 | 92.1 | 97.4 |
| High | 1500.0 | 94.5 | 98.1 |
Visualization
Nevirapine Metabolism Pathway
Caption: Simplified metabolic pathway of Nevirapine to its primary hydroxy metabolites.
Bioanalytical Workflow
Caption: Workflow for the bioanalysis of 3-Hydroxy Nevirapine in plasma.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of 3-Hydroxy Nevirapine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by compensating for potential matrix effects and procedural losses. This method is well-suited for clinical and research settings requiring the robust bioanalysis of this key Nevirapine metabolite.
References
- 1. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy Nevirapine-d3 | LGC Standards [lgcstandards.com]
- 3. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of nevirapine in plasma by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC-UV Quantification of Nevirapine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to the treatment of HIV-1 infection.[1][2] Its efficacy and potential for adverse effects, such as skin rash and hepatotoxicity, are closely linked to its metabolism.[3] Monitoring the plasma concentrations of nevirapine and its primary metabolites is therefore crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. This document provides a detailed HPLC-UV method for the simultaneous quantification of nevirapine and its major phase I metabolites.
Nevirapine is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, into several hydroxylated metabolites.[2][4][5] The main phase I metabolites include 2-hydroxynevirapine (2-OH-NVP), 3-hydroxynevirapine (3-OH-NVP), 8-hydroxynevirapine (8-OH-NVP), and 12-hydroxynevirapine (12-OH-NVP).[2][6] These metabolites are subsequently conjugated with glucuronic acid and excreted in the urine.[2][4] This analytical method provides a reliable and accessible approach for the simultaneous determination of nevirapine and its key metabolites in human plasma, utilizing readily available HPLC-UV instrumentation.[1]
Metabolic Pathway of Nevirapine
The metabolic conversion of nevirapine is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic pathways.
Experimental Protocols
This section details the validated HPLC-UV method for the simultaneous quantification of nevirapine and its metabolites.
Materials and Reagents
-
Nevirapine (NVP) reference standard
-
2-hydroxynevirapine (2-OH-NVP), 3-hydroxynevirapine (3-OH-NVP), 8-hydroxynevirapine (8-OH-NVP), and 12-hydroxynevirapine (12-OH-NVP) reference standards
-
Internal Standard (IS) (e.g., Carbamazepine or Indinavir)
-
HPLC grade acetonitrile and methanol
-
Ammonium acetate
-
Sodium acetate
-
Phosphoric acid or acetic acid for pH adjustment
-
Human plasma (drug-free)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C8 or C18 analytical column (e.g., 5 µm particle size, 4.6 x 150 mm)
-
Data acquisition and processing software
Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of human plasma in a centrifuge tube, add the internal standard solution.
-
Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Inject 20-50 µL of the reconstituted sample into the HPLC system.
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions.
| Parameter | Condition 1 | Condition 2 |
| Column | C8 | Atlantis dC18, 5 µm, 3.9 x 150 mm |
| Mobile Phase | Ammonium acetate buffer and Acetonitrile | 50 mM Sodium acetate buffer (pH 4.0) and Acetonitrile |
| Gradient/Isocratic | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | Ambient | 40°C |
| Injection Volume | 20 µL | 65 µL |
| UV Detection | 280 nm | 260 nm |
| Internal Standard | Carbamazepine | Indinavir |
Experimental Workflow
The following diagram outlines the key steps in the analytical procedure.
Quantitative Data Summary
The performance of the HPLC-UV method is summarized in the tables below, providing key validation parameters for nevirapine and its metabolites.
Linearity and Range
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Nevirapine | 10 - 10,000 | > 0.99 | [7][8] |
| 2-OH-NVP | 10 - 2,500 | > 0.99 | [7][8] |
| 3-OH-NVP | 10 - 2,500 | > 0.99 | [7][8] |
| 8-OH-NVP | 10 - 2,500 | > 0.99 | [6] |
| 12-OH-NVP | 10 - 2,500 | > 0.99 | [6] |
Precision and Accuracy
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Nevirapine | < 10% | < 10% | 90 - 110% | [7][9] |
| 2-OH-NVP | < 15% | < 15% | 85 - 115% | [1][7] |
| 3-OH-NVP | < 15% | < 15% | 85 - 115% | [1][7] |
Recovery and Limit of Quantification
| Analyte | Mean Recovery (%) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Nevirapine | > 90% | 10 - 50 | [7][10] |
| 2-OH-NVP | > 85% | 10 | [1][7] |
| 3-OH-NVP | > 85% | 10 | [1][7] |
| 8-OH-NVP | > 90% | 10 | [6] |
| 12-OH-NVP | > 90% | 10 | [6] |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of nevirapine and its major phase I metabolites using a robust and reliable HPLC-UV method. The presented method is sensitive, accurate, and precise, making it suitable for a wide range of applications in clinical and research settings. The straightforward sample preparation and use of standard HPLC equipment ensure its accessibility to most analytical laboratories.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ClinPGx [clinpgx.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchportal.lih.lu [researchportal.lih.lu]
- 8. Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Hydroxy Nevirapine-d7 in Therapeutic Drug Monitoring
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The therapeutic efficacy and potential for adverse effects of nevirapine are related to its plasma concentrations, making therapeutic drug monitoring (TDM) a valuable tool for optimizing patient outcomes. Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to several hydroxylated metabolites, with 3-hydroxy nevirapine being one of the significant metabolites. Monitoring the levels of both the parent drug and its metabolites can provide a more comprehensive understanding of an individual's drug disposition and potential for drug-related toxicities.
The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A deuterated internal standard, such as 3-Hydroxy Nevirapine-d7, is chemically identical to the analyte but has a different mass. This allows for accurate and precise quantification by correcting for variations during sample preparation and analysis. This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of 3-hydroxy nevirapine.
Analyte and Internal Standard Information
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Hydroxy Nevirapine | 174532-82-2[1] | C₁₅H₁₄N₄O₂ | 282.30[2] |
| This compound | 1051418-95-1 (for stable isotope labeled)[1] | C₁₅H₇D₇N₄O₂ | ~289.34 |
Note: The exact molecular weight of this compound may vary based on the specific positions of the deuterium atoms.
Metabolic Pathway of Nevirapine
Nevirapine undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 and CYP2B6 enzymes, leading to the formation of several hydroxylated metabolites. The major metabolic pathways include the formation of 2-, 3-, 8-, and 12-hydroxy nevirapine. These hydroxylated metabolites can be further metabolized through glucuronide conjugation before excretion. Monitoring the parent drug and its primary metabolites, such as 3-hydroxy nevirapine, is crucial for a comprehensive pharmacokinetic assessment.
Caption: Metabolic pathway of Nevirapine.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a liquid-liquid extraction method for the simultaneous extraction of 3-hydroxy nevirapine from human plasma.
Materials:
-
Human plasma (collected in K₃EDTA tubes)
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Sodium Hydroxide (NaOH)
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each plasma sample (except for the blank).
-
Vortex briefly to mix.
-
Add 50 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 1 mL of MTBE to each tube.
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds to dissolve the analytes.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions: The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 3-Hydroxy Nevirapine | 283.1 | 242.1[3] | 100 | 25 |
| This compound (Internal Standard) | 290.1 | 249.1 | 100 | 25 |
Note: The MRM transition for this compound is a proposed transition and should be optimized in the laboratory.
Method Validation Data
The following tables summarize the expected performance of a validated LC-MS/MS method for the quantification of 3-hydroxy nevirapine using this compound as an internal standard, based on literature for similar analytes.
Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| 3-Hydroxy Nevirapine | 1 - 1000 | > 0.99 |
Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 3-Hydroxy Nevirapine | LQC | 3 | < 15 | < 15 | 85 - 115 |
| MQC | 150 | < 15 | < 15 | 85 - 115 | |
| HQC | 750 | < 15 | < 15 | 85 - 115 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Recovery
| Analyte | Extraction Recovery (%) |
| 3-Hydroxy Nevirapine | > 85 |
| This compound | > 85 |
Experimental Workflow
The following diagram illustrates the overall workflow for the therapeutic drug monitoring of 3-hydroxy nevirapine using this compound.
Caption: TDM workflow for 3-hydroxy nevirapine.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the therapeutic drug monitoring of 3-hydroxy nevirapine. The detailed protocols and expected performance characteristics outlined in this document serve as a comprehensive guide for researchers and clinicians to develop and implement accurate and precise bioanalytical methods. This will ultimately contribute to the optimization of nevirapine therapy and improved patient care.
References
- 1. 3-Hydroxy Nevirapine | CAS 174532-82-2 | LGC Standards [lgcstandards.com]
- 2. 3-Hydroxy Nevirapine | C15H14N4O2 | CID 10978907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 3-Hydroxy Nevirapine-d7 by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Its metabolism in the liver is extensive, primarily mediated by cytochrome P450 enzymes, leading to the formation of several hydroxylated metabolites.[1] One of the major metabolites is 3-Hydroxy Nevirapine, formed predominantly by the CYP2B6 enzyme. Monitoring the levels of Nevirapine and its metabolites is crucial for therapeutic drug monitoring, pharmacokinetic studies, and for understanding the drug's efficacy and potential for adverse effects. This document provides a detailed protocol for the detection and quantification of 3-Hydroxy Nevirapine and its deuterated internal standard, 3-Hydroxy Nevirapine-d7, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway: Nevirapine Metabolism
The metabolic pathway of Nevirapine involves several hydroxylation steps. The formation of 3-Hydroxy Nevirapine is a key pathway.
Caption: Metabolic conversion of Nevirapine to 3-Hydroxy Nevirapine by CYP2B6.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines the general workflow for the quantification of 3-Hydroxy Nevirapine using LC-MS/MS.
Caption: Workflow for 3-Hydroxy Nevirapine analysis by LC-MS/MS.
Experimental Protocols
Sample Preparation (from Human Plasma)
This protocol is a general guideline for the extraction of 3-Hydroxy Nevirapine from human plasma and should be optimized for specific laboratory conditions.
Materials:
-
Human plasma samples
-
This compound internal standard solution (in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Spike the sample with 10 µL of the this compound internal standard solution at a known concentration.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see LC method below).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
The following LC conditions are based on a method developed for the separation of Nevirapine and its metabolites.[1]
| Parameter | Condition |
| LC System | Agilent 1200 HPLC system or equivalent |
| Column | Platisil ODS C18, 150 mm × 4.6 mm, 5 µm |
| Guard Column | C18 guard cartridge, 10 mm × 4.6 mm, 5 µm |
| Mobile Phase | Methanol : 1 mM Ammonium Acetate in Water (78:22, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 10 minutes |
Mass Spectrometry (MS)
The following MS settings are provided for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Atmospheric Pressure Chemical Ionization (APCI) source in positive ion mode.[1] These settings should be optimized for the specific instrument being used.
| Parameter | Setting |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI) |
| Polarity | Positive |
| Nebulizer Current | 4.0 µA |
| Heater Temperature | 500 °C |
| Ion Source Gas 1 | 40.0 psig |
| Ion Source Gas 2 | 40.0 psig |
| Curtain Gas | 20.0 psig |
| Collision Gas | Medium |
Quantitative Data
The following table summarizes the Multiple Reaction Monitoring (MRM) transitions and other mass spectrometry parameters for the detection of 3-Hydroxy Nevirapine.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (DP) (V) | Entrance Potential (EP) (V) | Collision Energy (CE) (eV) | Collision Cell Exit Potential (CXP) (V) |
| 3-Hydroxy Nevirapine | 283.0 | 242.0 | 100 | 61 | 10 | 35 | 12 |
Note on this compound:
-
Precursor Ion: The precursor ion ([M+H]⁺) of this compound is expected to be m/z 290.1 (283.1 + 7). It is recommended to confirm this by infusing a standard solution of this compound into the mass spectrometer.
-
Product Ion and Collision Energy: A product ion scan of the m/z 290.1 precursor should be performed to identify the most abundant and stable fragment ions. It is plausible that a similar fragmentation pathway to the non-deuterated analog occurs, potentially involving a neutral loss. The collision energy should be optimized to maximize the intensity of the chosen product ion. A starting point for collision energy optimization could be in the range of 30-40 eV.
Data Presentation
The quantitative data for a typical calibration curve and quality control samples should be summarized in tables for clear interpretation.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.015 |
| 5 | 0.078 |
| 10 | 0.155 |
| 50 | 0.765 |
| 100 | 1.532 |
| 500 | 7.689 |
| 1000 | 15.451 |
Table 2: Example Quality Control (QC) Sample Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LQC | 3 | 2.91 | 97.0 | 4.5 |
| MQC | 75 | 76.2 | 101.6 | 3.2 |
| HQC | 750 | 741.8 | 98.9 | 2.8 |
Conclusion
This application note provides a comprehensive protocol for the sensitive and selective quantification of 3-Hydroxy Nevirapine by LC-MS/MS. The provided methods and parameters serve as a robust starting point for researchers in the field of drug metabolism and pharmacokinetics. While the parameters for the deuterated internal standard, this compound, require optimization, the outlined approach provides a clear path for its successful implementation in quantitative bioanalysis.
References
Application Notes and Protocols for the Liquid Chromatographic Separation of Nevirapine and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The biotransformation of nevirapine is extensive, primarily occurring in the liver through cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites.[1][2][3] These metabolites are subsequently conjugated, mainly with glucuronic acid, and excreted in the urine.[1] Understanding the metabolic profile of nevirapine is crucial for evaluating its efficacy, potential drug-drug interactions, and toxicity, including severe skin rash and hepatotoxicity, which have been linked to its metabolites.[4][5]
This document provides detailed application notes and protocols for the separation and quantification of nevirapine and its primary phase I metabolites using liquid chromatography. The main phase I metabolites include 2-hydroxynevirapine (2-OH-NVP), 3-hydroxynevirapine (3-OH-NVP), 8-hydroxynevirapine (8-OH-NVP), and 12-hydroxynevirapine (12-OH-NVP), as well as 4-carboxynevirapine (4-COOH-NVP).[6][7]
Metabolic Pathway of Nevirapine
Nevirapine undergoes extensive hepatic metabolism primarily mediated by CYP3A4 and CYP2B6 enzymes.[3][8][9] The major metabolic pathway involves hydroxylation at various positions on the nevirapine molecule, followed by glucuronidation of these hydroxylated metabolites.[1][2] The formation of 2-OH-NVP is primarily attributed to CYP3A4, while 3-OH-NVP formation is mediated by CYP2B6.[5][9] The generation of 8-OH-NVP and 12-OH-NVP involves multiple CYP isoforms, including CYP3A4 and CYP2D6.[5][9] The 12-hydroxy metabolite can be further oxidized to 4-carboxynevirapine.[6]
Liquid Chromatography Conditions
The separation of nevirapine and its structurally similar metabolites requires a robust and selective chromatographic method. Reversed-phase high-performance liquid chromatography (HPLC) with UV detection is a cost-effective and reliable technique for their simultaneous quantification in biological matrices.[10][11] For enhanced sensitivity and specificity, particularly in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[7][8]
HPLC-UV Method
A validated reversed-phase HPLC-UV method for the simultaneous quantification of nevirapine and its main phase I metabolites in human plasma has been reported.[10][11]
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | Luna C18 (250 mm x 4.6 mm, 5 µm, 100 Å) |
| Mobile Phase | 10% Acetonitrile in 15 mM Ammonium Acetate Buffer, pH 4 |
| Flow Rate | 0.8 mL/min for 90 min, then increased to 1.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 100 µL |
| Detection | UV at 254 nm |
Table 2: Linearity of the HPLC-UV Method.[10]
| Analyte | Concentration Range (ng/mL) |
| Nevirapine | 10 - 10,000 |
| 2-Hydroxynevirapine | 10 - 2,500 |
| 3-Hydroxynevirapine | 10 - 2,500 |
| 8-Hydroxynevirapine | 10 - 2,500 |
| 12-Hydroxynevirapine | 10 - 2,500 |
LC-MS/MS Method
For higher sensitivity and the ability to distinguish between isomeric metabolites, an LC-MS/MS method is recommended.[7][8] While a specific detailed protocol for all metabolites is not fully available in the provided search results, a general approach can be outlined.
Table 3: General LC-MS/MS Chromatographic Conditions
| Parameter | General Condition |
| Column | Atlantis dC18 (e.g., 3.9 mm x 20 mm, 5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol mixture with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 0.2 - 0.6 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Detection | Tandem Mass Spectrometry (e.g., ESI+) |
Experimental Protocols
Sample Preparation (Plasma)
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard: Add an appropriate internal standard (e.g., a structurally related compound not present in the sample) to all samples, calibrators, and quality controls.
-
Protein Precipitation: Add three volumes of cold acetonitrile to one volume of plasma.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in a specific volume of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC system.
Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of nevirapine and each metabolite in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the working solutions into blank plasma. The concentration range should cover the expected concentrations in the study samples.
-
Quality Control Samples: Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner as the calibration standards.
Data Analysis
-
Peak Identification: Identify the peaks of nevirapine and its metabolites based on their retention times compared to the standards.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analytes in the samples by interpolating their peak area ratios from the calibration curve.
-
Validation: The analytical method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[10]
References
- 1. Disposition and biotransformation of the antiretroviral drug nevirapine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinPGx [clinpgx.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Biotransformation of nevirapine, a non-nucleoside HIV-1 reverse transcriptase inhibitor, in mice, rats, rabbits, dogs, monkeys, and chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nevirapine Biotransformation Insights: An Integrated In Vitro Approach Unveils the Biocompetence and Glutathiolomic Profile of a Human Hepatocyte-Like Cell 3D Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of 3-Hydroxy Nevirapine-d7 in Pharmacokinetic Studies of Nevirapine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 3-Hydroxy Nevirapine-d7 as an internal standard in the pharmacokinetic analysis of nevirapine. The following sections detail the background, experimental protocols, data presentation, and visualization of key processes.
Introduction
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. It is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several hydroxylated metabolites. The formation of 3-hydroxy nevirapine is predominantly mediated by CYP2B6. Monitoring the plasma concentrations of nevirapine and its metabolites is crucial for optimizing therapeutic efficacy and minimizing toxicity.
Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). This compound, a deuterated analog of the major metabolite, serves as an ideal internal standard for the accurate quantification of nevirapine and its metabolites. Its similar chemical and physical properties to the analyte of interest, but distinct mass, allows for correction of variability during sample preparation and analysis, ensuring high precision and accuracy.
Experimental Protocols
Bioanalytical Method using LC-MS/MS
This protocol outlines a validated method for the simultaneous quantification of nevirapine and its primary metabolite, 3-hydroxy nevirapine, in human plasma using this compound as an internal standard.
2.1.1. Materials and Reagents
-
Nevirapine analytical standard
-
3-Hydroxy Nevirapine analytical standard
-
This compound (Internal Standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
2.1.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of a 500 ng/mL solution of this compound in methanol (internal standard working solution).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see section 2.1.3).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2.1.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Agilent 1200 HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex QTRAP 3200) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nevirapine: m/z 267.1 → 226.1
-
3-Hydroxy Nevirapine: m/z 283.1 → 242.1
-
This compound: m/z 290.1 → 249.1
-
2.1.4. Calibration and Quality Control
-
Prepare calibration standards by spiking blank plasma with known concentrations of nevirapine and 3-hydroxy nevirapine.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
-
Process calibration standards and QC samples alongside the study samples using the same procedure.
Data Presentation
The following tables summarize representative pharmacokinetic parameters of nevirapine and its metabolites from clinical studies. These values can be used as a reference for studies employing the described analytical method.
Table 1: Pharmacokinetic Parameters of Nevirapine and its Metabolites (Single Dose)
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| Nevirapine | 2000 - 3000 | 2 - 4 | 100,000 - 150,000 | 40 - 55 |
| 2-Hydroxy Nevirapine | 50 - 100 | 4 - 8 | 1,500 - 3,000 | 30 - 40 |
| 3-Hydroxy Nevirapine | 80 - 150 | 4 - 8 | 2,000 - 4,000 | 25 - 35 |
| 12-Hydroxy Nevirapine | 100 - 200 | 4 - 8 | 3,000 - 5,000 | 20 - 30 |
Table 2: Steady-State Pharmacokinetic Parameters of Nevirapine and its Metabolites (Multiple Doses)
| Analyte | Cmax (ng/mL) | Cmin (ng/mL) | AUC (ng·hr/mL) |
| Nevirapine | 4000 - 8000 | 3000 - 6000 | 60,000 - 120,000 |
| 2-Hydroxy Nevirapine | 100 - 250 | 50 - 150 | 1,500 - 4,000 |
| 3-Hydroxy Nevirapine | 300 - 700 | 200 - 500 | 4,000 - 9,000 |
| 12-Hydroxy Nevirapine | 400 - 900 | 300 - 700 | 6,000 - 13,000 |
Visualizations
The following diagrams illustrate key processes involved in the pharmacokinetic study of nevirapine.
Nevirapine Metabolism Pathway
Bioanalytical Workflow
Internal Standard Logic
Application Notes and Protocols for the Simultaneous Determination of Nevirapine and its Metabolites in Serum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of nevirapine and its primary metabolites in human serum. The protocols are designed for researchers in clinical pharmacology, drug metabolism, and pharmacokinetics, as well as professionals in the pharmaceutical industry involved in the development and monitoring of antiretroviral therapies.
Introduction
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] It is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes, into several hydroxylated metabolites.[3][4][5] The main metabolic pathways involve hydroxylation at the 2-, 3-, 8-, and 12-positions, primarily mediated by CYP3A4 and CYP2B6.[3][6] These metabolites are subsequently conjugated with glucuronic acid and excreted in the urine.[3][4] Monitoring the serum concentrations of nevirapine and its metabolites is crucial for optimizing therapeutic efficacy, minimizing toxicity, and understanding the drug's pharmacokinetic variability, which can be influenced by genetic polymorphisms in metabolizing enzymes.[6]
This document outlines two validated analytical methods for the simultaneous determination of nevirapine and its key metabolites in serum: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Metabolic Pathway of Nevirapine
The metabolic conversion of nevirapine is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic pathway.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 3-Hydroxy Nevirapine LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 3-Hydroxy Nevirapine.
Troubleshooting Guide
Problem: Poor peak shape, peak splitting, or retention time shifts for 3-Hydroxy Nevirapine.
Possible Cause & Solution:
-
Q: My 3-Hydroxy Nevirapine peak is tailing or showing significant broadening. What could be the cause?
-
A: This is often indicative of secondary interactions with the analytical column or issues with the mobile phase.
-
Actionable Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for 3-Hydroxy Nevirapine. Since it is a hydroxylated metabolite, its ionization state can be sensitive to pH. A slightly acidic mobile phase (e.g., using 0.1% formic acid) is commonly used to promote protonation and improve peak shape in reversed-phase chromatography.
-
Column Choice: Consider using a column with a different stationary phase (e.g., a C8 instead of a C18) or a column with end-capping to minimize silanol interactions.
-
Sample Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting the sample.
-
Column Contamination: Residual matrix components can accumulate on the column. Flush the column with a strong solvent or consider replacing it.[1]
-
-
-
-
Q: I am observing inconsistent retention times for 3-Hydroxy Nevirapine across my sample batch. Why is this happening?
-
A: Retention time shifts can be caused by several factors related to the LC system or the sample matrix itself.
-
Actionable Steps:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Prepare fresh mobile phase and ensure proper mixing.
-
System Pressure Fluctuations: Monitor the system pressure. Fluctuations can indicate a leak or a problem with the pump.
-
Matrix Effects: High concentrations of matrix components can slightly alter the column chemistry and affect retention. A more efficient sample cleanup method may be necessary.
-
-
-
Problem: Inconsistent or low signal intensity (Ion Suppression or Enhancement) for 3-Hydroxy Nevirapine.
Possible Cause & Solution:
-
Q: My 3-Hydroxy Nevirapine signal is significantly lower in my plasma samples compared to my standards prepared in solvent. What is causing this?
-
A: This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of your analyte in the MS source.[2] Phospholipids are a major cause of ion suppression in plasma samples.[3]
-
Actionable Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis. Consider switching to a more rigorous sample preparation technique. Protein Precipitation (PPT) is a quick but often "dirtier" method. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) generally provide cleaner extracts.[3]
-
Optimize Chromatography: Modify your LC gradient to achieve better separation between 3-Hydroxy Nevirapine and the region where phospholipids typically elute. A slower gradient or a different organic modifier might be beneficial.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 3-Hydroxy Nevirapine will co-elute and experience similar matrix effects, allowing for accurate quantification despite signal suppression.[4] If a specific SIL-IS is unavailable, a structural analog that elutes very closely can be an alternative.
-
Change Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[5] If your instrument allows, testing APCI could be a viable option.
-
-
-
-
Q: My signal for 3-Hydroxy Nevirapine is unexpectedly high and variable in some samples. What could be the reason?
-
A: This phenomenon, known as ion enhancement, can also be a result of matrix effects where co-eluting compounds improve the ionization efficiency of the analyte.
-
Actionable Steps:
-
Dilute the Sample: A simple first step is to dilute the sample extract to reduce the concentration of the enhancing matrix components.
-
Review Sample Preparation: Similar to addressing ion suppression, improving the sample cleanup procedure with LLE or SPE can help remove the components causing ion enhancement.
-
Utilize an appropriate Internal Standard: A suitable internal standard will also be affected by the ion enhancement, leading to more accurate and precise results.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common sources of matrix effects in the analysis of 3-Hydroxy Nevirapine from plasma?
-
A1: The primary sources of matrix effects in plasma are endogenous components such as phospholipids, salts, and proteins that may not be completely removed during sample preparation.[2] Phospholipids are particularly problematic as they can co-elute with the analyte and cause significant ion suppression in ESI-MS.[3]
-
-
Q2: How can I assess the extent of matrix effects in my assay?
-
A2: The post-extraction spike method is a common way to quantify matrix effects.[6] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.
-
-
Q3: Which sample preparation technique is best for minimizing matrix effects for 3-Hydroxy Nevirapine?
-
A3: The "best" technique depends on the required sensitivity and throughput.
-
Protein Precipitation (PPT) is the simplest and fastest but often results in the highest level of matrix effects as it does not effectively remove phospholipids.
-
Liquid-Liquid Extraction (LLE) offers a better cleanup than PPT by partitioning the analyte into an organic solvent, leaving many polar interferences behind.
-
Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts. However, it is also the most time-consuming and requires method development to optimize the sorbent, wash, and elution steps.
-
-
-
Q4: What are the key MS/MS parameters to optimize for 3-Hydroxy Nevirapine analysis?
-
A4: Key parameters to optimize include the precursor and product ion selection, collision energy, and ion source parameters like capillary voltage, gas flow, and temperature. For 3-Hydroxy Nevirapine, typical MRM transitions can be found in the literature, but should be optimized on your specific instrument for maximum sensitivity.
-
-
Q5: How do I choose an appropriate internal standard for 3-Hydroxy Nevirapine?
-
A5: The ideal internal standard is a stable isotope-labeled (e.g., deuterium or carbon-13) version of 3-Hydroxy Nevirapine.[4] This is because it will have nearly identical chemical properties and chromatographic behavior, ensuring it experiences the same matrix effects as the analyte. If a SIL-IS is not available, a structural analog with a close retention time and similar ionization properties can be used, but it may not compensate for matrix effects as effectively.
-
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid but may result in significant matrix effects.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.[7][8]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
This method provides a cleaner sample than PPT.
-
To 200 µL of plasma sample, add the internal standard.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5-10 minutes to ensure thorough extraction.
-
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
This method typically yields the cleanest extracts, minimizing matrix effects. A mixed-mode or polymeric reversed-phase sorbent is often a good starting point.
-
Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated plasma sample (e.g., 200 µL of plasma diluted with 200 µL of 2% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A second wash with a stronger non-polar solvent can be used to remove lipids.
-
Elution: Elute the 3-Hydroxy Nevirapine and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, possibly with a small amount of ammonia for basic compounds).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Vortex briefly and inject into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for 3-Hydroxy Nevirapine Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | Moderate to High | High | High |
| Matrix Effect (Ion Suppression) | High | Moderate | Low |
| Process Time | Fast | Moderate | Slow |
| Cost per Sample | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
| Suitability for High Sensitivity Assays | Poor | Good | Excellent |
Table 2: Typical LC-MS/MS Parameters for 3-Hydroxy Nevirapine
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 284.1 |
| Product Ion (m/z) | 226.1 |
| Collision Energy | Optimized for specific instrument |
Visualizations
Figure 1: Protein Precipitation (PPT) Workflow.
Figure 2: Liquid-Liquid Extraction (LLE) Workflow.
Figure 3: Solid-Phase Extraction (SPE) Workflow.
Figure 4: Troubleshooting Decision Tree for Matrix Effects.
References
- 1. jocpr.com [jocpr.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cerilliant.com [cerilliant.com]
- 5. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
Technical Support Center: Optimizing Collision Energy for 3-Hydroxy Nevirapine-d7 Fragmentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing collision energy during the mass spectrometry analysis of 3-Hydroxy Nevirapine-d7.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive ion mode?
A1: For this compound, the protonated molecule [M+H]⁺ is the precursor ion. Given that the non-deuterated 3-Hydroxy Nevirapine has a monoisotopic mass of approximately 282.11 g/mol , the deuterated (d7) analogue will have a higher mass. The most common MRM transition for the non-deuterated form is m/z 283 > 242.[1] For this compound, you should adjust the precursor mass to account for the seven deuterium atoms. The product ion at m/z 242 corresponds to a key fragment of the molecule, and its mass may or may not shift depending on where the deuterium labels are located and which part of the molecule is lost during fragmentation. It is crucial to confirm the exact masses based on your specific deuterated standard.
Q2: How does deuteration affect the fragmentation and optimal collision energy?
A2: Deuteration can influence fragmentation pathways and the optimal collision energy required. The increased mass of the fragment containing the deuterium labels will be observed in the mass spectrum. For instance, studies on other deuterated Nevirapine metabolites have shown that some fragment ions retain the deuterated group, resulting in a mass shift corresponding to the number of deuterium atoms. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, which can sometimes alter the fragmentation pattern or require slightly higher collision energy to induce fragmentation at that site. However, for many molecules, the effect on the optimal collision energy is minimal, and the optimization process remains the same.
Q3: Where should I start with collision energy optimization for a new deuterated compound like this compound?
A3: A good starting point is to use the optimized collision energy for the non-deuterated analogue as a baseline. If this information is unavailable, you can use a generic collision energy calculation provided by your instrument's software, which is typically based on the precursor ion's mass and charge state. From there, you can perform a collision energy optimization experiment by systematically varying the collision energy and monitoring the intensity of the desired product ion.
Q4: What is a collision energy ramp, and should I use it?
A4: A collision energy ramp involves applying a range of collision energies to the precursor ion and generating a plot of fragment ion intensity versus collision energy. This "breakdown curve" helps to identify the optimal collision energy that produces the highest intensity of your target product ion. Using a collision energy ramp is a highly recommended empirical approach to determine the optimal setting for your specific instrument and experimental conditions.
Troubleshooting Guides
Issue 1: Low or No Signal for the Product Ion
-
Possible Cause 1: Incorrect Precursor/Product Ion m/z.
-
Solution: Verify the exact mass of your this compound standard. Ensure the mass spectrometer is calibrated and that you have selected the correct precursor ion m/z. Infuse the standard directly into the mass spectrometer to confirm the precursor mass and to see the full scan product ion spectrum to identify the most intense and stable fragment ions.
-
-
Possible Cause 2: Suboptimal Collision Energy.
-
Solution: The applied collision energy may be too low to induce fragmentation or too high, causing extensive fragmentation into smaller, unmonitored ions. Perform a collision energy optimization experiment by ramping the collision energy over a broad range (e.g., 5-60 eV) to find the optimal value for your target transition.
-
-
Possible Cause 3: Poor Ionization.
-
Solution: Optimize the ion source parameters, such as spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and capillary temperature. Ensure the mobile phase composition is appropriate for efficient ionization of this compound.
-
Issue 2: High Background Noise or Interferences
-
Possible Cause 1: Matrix Effects.
-
Solution: Biological matrices can suppress or enhance the ionization of the analyte. Improve your sample preparation method to remove interfering substances. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Ensure your chromatographic method provides adequate separation of this compound from co-eluting matrix components.
-
-
Possible Cause 2: Contamination.
-
Solution: Check for contamination in your LC-MS system, including the solvent lines, injector, column, and mass spectrometer. Flush the system with appropriate cleaning solutions. Run blank injections to ensure the system is clean before analyzing your samples.
-
Issue 3: Inconsistent or Unstable Signal
-
Possible Cause 1: Unstable Spray in the Ion Source.
-
Solution: Visually inspect the spray from the ESI probe. An unstable spray can lead to fluctuating signal intensity. Check for clogs in the sample needle or transfer lines. Ensure proper positioning of the ESI probe.
-
-
Possible Cause 2: Fluctuation in Collision Cell Pressure.
-
Solution: Ensure the collision gas (e.g., argon or nitrogen) pressure is stable and set to the manufacturer's recommended level. Fluctuations in collision cell pressure can lead to inconsistent fragmentation efficiency.
-
Data Presentation
Table 1: Published MRM Parameters for 3-Hydroxy Nevirapine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 3-Hydroxy Nevirapine | 283.3 | 242.3 | [2] |
| 3-Hydroxy Nevirapine | 283 | 242 | [1] |
Note: These values are for the non-deuterated analogue and should be used as a starting point for method development with this compound. The precursor ion mass for the deuterated compound will need to be adjusted.
Experimental Protocols
Protocol 1: Determination of Precursor and Product Ions
-
Prepare a standard solution of this compound (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in positive ion mode and perform a full scan (Q1 scan) to determine the m/z of the protonated precursor ion [M+H]⁺.
-
Perform a product ion scan by selecting the determined precursor ion in Q1 and scanning a range of m/z values in Q3 to identify the major fragment ions.
-
Select the most intense and specific product ions for MRM method development.
Protocol 2: Collision Energy Optimization
-
Set up an MRM method using the determined precursor and a selected product ion for this compound.
-
Create a series of experiments where the collision energy is varied in steps (e.g., 2-5 eV increments) over a relevant range (e.g., 5-60 eV).
-
Continuously infuse the standard solution of this compound while acquiring data for each collision energy step.
-
Plot the product ion intensity as a function of the collision energy.
-
The collision energy that yields the maximum product ion intensity is the optimal collision energy for that specific transition.
-
Repeat this process for each product ion of interest.
Visualizations
References
Technical Support Center: Stability of 3-Hydroxy Nevirapine-d7 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy Nevirapine-d7 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
A1: this compound is the deuterated form of 3-Hydroxy Nevirapine, a primary metabolite of the antiretroviral drug Nevirapine. It is commonly used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of 3-Hydroxy Nevirapine in biological samples like plasma and urine. The stability of the internal standard is crucial because its degradation can lead to inaccurate measurements of the analyte, compromising the reliability of pharmacokinetic and other clinical studies.
Q2: What are the typical storage and handling conditions for plasma and urine samples containing this compound?
A2: To ensure the stability of this compound, biological samples should be handled and stored under controlled conditions. It is recommended to store plasma and urine samples at -20°C or lower for long-term stability. For short-term storage and during sample processing, it is advisable to keep the samples on ice or at refrigerated temperatures (2-8°C).
Q3: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?
A3: Based on studies of the non-deuterated form, 3-Hydroxy Nevirapine, samples are stable for a minimum of three freeze-thaw cycles without significant degradation.[1] It is generally expected that the deuterated analog, this compound, will exhibit similar or slightly enhanced stability under these conditions. However, it is best practice to minimize the number of freeze-thaw cycles.
Q4: What is the benchtop stability of this compound in plasma at room temperature?
A4: Studies on the non-deuterated metabolite indicate that it is stable in plasma for at least 4 hours at room temperature prior to extraction.[1] This suggests that this compound is also likely to be stable for a similar duration, allowing for typical sample preparation workflows.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent internal standard (this compound) peak areas across a batch. | Degradation of the internal standard. | - Verify that samples were stored correctly and freeze-thaw cycles were minimized. - Assess the benchtop stability by letting a quality control (QC) sample sit at room temperature for the maximum expected processing time and comparing its response to a freshly thawed QC. - Prepare fresh internal standard spiking solutions. |
| Low recovery of this compound during sample extraction. | Instability during extraction or improper extraction procedure. | - Ensure the pH of the extraction buffer is appropriate for the compound. - Evaluate the stability of the compound in the extraction solvent. - Optimize the extraction procedure (e.g., vortexing time, centrifugation speed). |
| Gradual decrease in internal standard response over a long analytical run. | Autosampler instability. | - Based on data for the non-deuterated form, extracted samples should be stable in the autosampler at room temperature for at least 48 hours.[1] If instability is suspected, maintain the autosampler at a lower temperature (e.g., 4°C). - Re-inject a QC sample from the beginning of the run at the end to assess for any significant decrease in response. |
Stability Data Summary
The following tables summarize the stability of 3-Hydroxy Nevirapine in human plasma. It is important to note that while this data is for the non-deuterated compound, the stability of this compound is expected to be comparable.
Table 1: Freeze-Thaw Stability of 3-Hydroxy Nevirapine in Human Plasma
| Number of Cycles | Mean Concentration (% of Initial) | Acceptance Criteria |
| 1 | Within 10% of control | ±15% |
| 2 | Within 10% of control | ±15% |
| 3 | Within 10% of control[1] | ±15% |
Table 2: Short-Term (Benchtop) Stability of 3-Hydroxy Nevirapine in Human Plasma at Room Temperature
| Duration | Mean Concentration (% of Theoretical) | Acceptance Criteria |
| 4 hours | Within 5% of theoretical[1] | ±15% |
Table 3: Autosampler Stability of Extracted 3-Hydroxy Nevirapine Samples at Room Temperature
| Duration | Mean Concentration (% of Fresh Sample) | Acceptance Criteria |
| 48 hours | Within 12% of fresh sample[1] | ±15% |
Experimental Protocols
Protocol 1: Evaluation of Freeze-Thaw Stability
-
Thaw a set of quality control (QC) samples at room temperature.
-
Analyze one set of QC samples (Cycle 0).
-
Freeze the remaining QC samples at -20°C or colder for at least 12 hours.
-
Thaw the samples at room temperature and analyze one set (Cycle 1).
-
Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 cycles).
-
Compare the mean concentration of the analyte at each cycle to the Cycle 0 samples.
Protocol 2: Evaluation of Short-Term (Benchtop) Stability
-
Thaw QC samples at room temperature.
-
Keep the samples on the benchtop at room temperature for a specified period (e.g., 4, 8, 24 hours).
-
At each time point, process and analyze the samples.
-
Compare the mean concentration of the analyte at each time point to the theoretical concentration.
Visualizations
References
addressing low recovery of 3-Hydroxy Nevirapine during sample extraction
Welcome to the technical support center for addressing challenges in the sample extraction of 3-Hydroxy Nevirapine. This resource provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals improve the recovery of this polar metabolite.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address common issues encountered during the extraction of 3-Hydroxy Nevirapine.
Issue 1: Low recovery of 3-Hydroxy Nevirapine using Liquid-Liquid Extraction (LLE).
Question: I am performing a liquid-liquid extraction of 3-Hydroxy Nevirapine from a plasma sample, but the recovery is consistently low. What are the potential causes and how can I improve it?
Answer:
Low recovery of 3-Hydroxy Nevirapine, a polar metabolite of Nevirapine, in LLE is a common challenge. The primary reasons often relate to its high water solubility and the choice of extraction solvent. Here are the key factors to consider and optimize:
-
Inappropriate Solvent Polarity: The organic solvent used may not be polar enough to efficiently partition the hydrophilic 3-Hydroxy Nevirapine from the aqueous sample matrix.
-
Suboptimal pH: The pH of the aqueous sample can significantly influence the ionization state of 3-Hydroxy Nevirapine, affecting its solubility in the organic phase.
-
"Salting Out" Effect: The high ionic strength of the aqueous phase can be leveraged to decrease the solubility of polar analytes, driving them into the organic phase.
Troubleshooting Steps:
-
Optimize the Extraction Solvent: Experiment with different organic solvents or solvent mixtures to find the best match for the polarity of 3-Hydroxy Nevirapine. A more polar solvent or a mixture of a nonpolar and a polar solvent can significantly enhance recovery.
Extraction Solvent Polarity Index Expected Recovery of 3-Hydroxy Nevirapine Hexane 0.1 Very Low Toluene 2.4 Low Diethyl Ether 2.8 Moderate Dichloromethane (DCM) 3.1 Moderate to High Ethyl Acetate 4.4 High Methyl-tert-butyl ether (MTBE) 2.5 Moderate DCM:Isopropanol (9:1, v/v) - Potentially High -
Adjust the Sample pH: The hydroxyl group on 3-Hydroxy Nevirapine has a pKa. Adjusting the pH of the sample to be at least two pH units below the pKa will ensure the molecule is in its neutral, less polar form, which favors partitioning into the organic solvent.
Sample pH Analyte State Expected Recovery Acidic (e.g., pH 4-5) Neutral High Neutral (e.g., pH 7) Partially Ionized Moderate Basic (e.g., pH 9-10) Ionized Low -
Induce the "Salting Out" Effect: Adding a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous sample increases its ionic strength. This reduces the solubility of 3-Hydroxy Nevirapine in the aqueous phase, promoting its transfer to the organic phase.
Issue 2: Low recovery of 3-Hydroxy Nevirapine using Solid-Phase Extraction (SPE).
Question: My solid-phase extraction protocol for 3-Hydroxy Nevirapine is yielding poor recovery. What could be going wrong?
Answer:
Solid-phase extraction is a powerful technique, but low recovery for polar analytes can occur due to several factors. The key is to ensure the analyte is retained on the sorbent during loading and washing, and then completely eluted.
-
Inappropriate Sorbent Selection: Using a sorbent that is too nonpolar (like C18) may not adequately retain the polar 3-Hydroxy Nevirapine.
-
Analyte Breakthrough: The analyte may not bind to the sorbent and is lost during the sample loading or wash steps. This can be due to an incorrect sorbent, improper sample pH, or a wash solvent that is too strong.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.
Troubleshooting Steps:
-
Select the Appropriate Sorbent: For a polar compound like 3-Hydroxy Nevirapine, consider using a more polar reversed-phase sorbent (like C8 or a polymer-based sorbent) or a mixed-mode sorbent that allows for both reversed-phase and ion-exchange interactions.
SPE Sorbent Type Retention Mechanism Suitability for 3-Hydroxy Nevirapine C18 (Octadecyl) Reversed-Phase May have low retention C8 (Octyl) Reversed-Phase Moderate retention Phenyl Reversed-Phase (pi-pi interactions) Moderate retention Polymeric (e.g., Oasis HLB) Reversed-Phase (hydrophilic-lipophilic balanced) High retention Mixed-Mode Cation Exchange (MCX) Reversed-Phase and Cation Exchange Potentially very high retention and selectivity -
Optimize Loading and Washing Conditions:
-
pH Adjustment: Adjust the sample pH to ensure the analyte is in a state that will be retained by the sorbent. For reversed-phase, a neutral pH is often a good starting point. For mixed-mode cation exchange, an acidic pH will ensure the amine groups are protonated for strong retention.
-
Wash Solvent: The wash solvent should be strong enough to remove interferences but weak enough to not elute the 3-Hydroxy Nevirapine. Start with a weak solvent (e.g., 5% methanol in water) and gradually increase the organic content.
-
-
Optimize the Elution Solvent: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent. For reversed-phase, this is typically a high percentage of an organic solvent like methanol or acetonitrile. For mixed-mode sorbents, the elution solvent may need to be modified with an acid or base to disrupt the ionic interactions. For MCX, a common elution solvent is 5% ammonium hydroxide in methanol.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 3-Hydroxy Nevirapine to consider for extraction?
A1: 3-Hydroxy Nevirapine is a metabolite of Nevirapine. It is more polar than its parent compound due to the addition of a hydroxyl group. This increased polarity makes it more water-soluble and can lead to challenges in extracting it from aqueous biological matrices. Its chemical structure includes aromatic rings and a tertiary amine, which can be targeted for specific extraction mechanisms like mixed-mode SPE.
Q2: Which extraction method is generally preferred for 3-Hydroxy Nevirapine?
A2: Both LLE and SPE can be successfully optimized for 3-Hydroxy Nevirapine. SPE, particularly with mixed-mode or polymeric sorbents, often provides cleaner extracts and higher recovery and reproducibility compared to LLE. However, LLE can be a simpler and faster option if properly optimized.
Q3: How can I use an internal standard to correct for low recovery?
A3: An internal standard (IS) is a compound that is chemically similar to the analyte but can be distinguished by the analytical method (e.g., a stable isotope-labeled version of the analyte). The IS is added to the sample before extraction. Any loss of the analyte during the extraction process will be mirrored by a proportional loss of the IS. By calculating the ratio of the analyte response to the IS response, you can correct for extraction variability and improve the accuracy and precision of your results.
Q4: What are some common pitfalls to avoid during method development?
A4: Common pitfalls include:
-
Not properly conditioning the SPE cartridge before loading the sample.
-
Allowing the SPE sorbent to dry out between steps (for most reversed-phase methods).
-
Using a sample loading flow rate that is too fast, not allowing for proper interaction between the analyte and the sorbent.
-
Insufficient vortexing during LLE, leading to poor partitioning.
-
Not carefully optimizing the pH of the sample.
Experimental Protocols
Optimized Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation: To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., deuterated 3-Hydroxy Nevirapine).
-
pH Adjustment: Add 50 µL of 0.1 M HCl to acidify the sample.
-
Extraction: Add 1 mL of ethyl acetate.
-
Mixing: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for analysis.
Optimized Solid-Phase Extraction (SPE) Protocol (using Mixed-Mode Cation Exchange)
-
Sorbent: Mixed-Mode Cation Exchange (MCX) SPE cartridge (e.g., 30 mg, 1 mL).
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Dilute the plasma sample 1:1 with 2% formic acid and load it onto the cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for analysis.
Visualizations
Caption: Troubleshooting workflow for low recovery of 3-Hydroxy Nevirapine.
troubleshooting poor linearity in 3-Hydroxy Nevirapine calibration curves
Technical Support Center: 3-Hydroxy Nevirapine Analysis
Welcome to the technical support center for troubleshooting analytical methods involving 3-Hydroxy Nevirapine. This resource provides guidance for researchers, scientists, and drug development professionals encountering issues with calibration curve linearity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor linearity in 3-Hydroxy Nevirapine calibration curves?
Poor linearity in 3-Hydroxy Nevirapine calibration curves can stem from several factors, broadly categorized as instrument-related, method-related, or sample-related issues. Common causes include:
-
Instrument Issues:
-
Inconsistent injection volumes.
-
Detector saturation at high concentrations.
-
Fluctuations in mobile phase composition or flow rate.
-
Baseline noise or drift.[1]
-
-
Method and Sample Preparation Issues:
-
Inaccurate preparation of standard solutions.
-
Degradation of 3-Hydroxy Nevirapine in standards or samples.
-
Matrix effects from biological samples (e.g., plasma, urine) that can cause ion suppression or enhancement in LC-MS/MS analysis.
-
Co-elution with interfering substances.
-
Exceeding the linear range of the method.
-
-
Column Issues:
-
Column overload at high concentrations.
-
Column degradation leading to poor peak shape.
-
Q2: My calibration curve for 3-Hydroxy Nevirapine is showing a downward curve at higher concentrations. What could be the cause?
This phenomenon, often referred to as a "rollover" effect, is typically indicative of detector saturation or column overload. At high concentrations, the detector may no longer respond proportionally to the amount of analyte passing through. Similarly, the stationary phase of the HPLC column can become saturated, leading to peak distortion and a non-linear response.
To troubleshoot this, consider the following:
-
Dilute your higher concentration standards and samples. This will bring the analyte concentration back within the linear dynamic range of the detector and column.
-
Reduce the injection volume. This decreases the amount of analyte introduced onto the column.
-
Review your detector settings. Ensure that the detector is not set to a range that is easily saturated by your sample concentrations.
Q3: I am observing significant variability and poor correlation (low R²) in my 3-Hydroxy Nevirapine calibration curve. What should I investigate?
High variability and a low coefficient of determination (R²) suggest random errors in your analytical process. Key areas to investigate include:
-
Standard Preparation: Carefully re-prepare your calibration standards, ensuring accurate weighing and dilutions. Use calibrated pipettes and volumetric flasks.
-
Sample Preparation: If analyzing biological samples, ensure your extraction method is consistent and efficient. Inconsistent recovery can lead to variability.
-
System Stability: Check for leaks in the HPLC system, ensure the mobile phase is properly degassed, and monitor for pressure fluctuations. Air bubbles in the system can cause significant issues.[1]
-
Analyte Stability: 3-Hydroxy Nevirapine, like its parent compound Nevirapine, can be susceptible to degradation under certain conditions. Ensure that your standards and samples are stored properly and analyzed within their stability window. Nevirapine has been shown to be stable in suspension for extended periods under various temperature conditions, but its metabolites should be handled with care.
Q4: Could matrix effects be impacting the linearity of my 3-Hydroxy Nevirapine analysis in plasma samples?
Yes, matrix effects are a common challenge in bioanalysis, particularly with sensitive techniques like LC-MS/MS. Components of the biological matrix can co-elute with 3-Hydroxy Nevirapine and either suppress or enhance its ionization, leading to a non-linear response.
To assess and mitigate matrix effects:
-
Perform a post-extraction spike experiment. This involves spiking a known amount of 3-Hydroxy Nevirapine into an extracted blank matrix and comparing the response to a standard in a clean solvent.
-
Use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for 3-Hydroxy Nevirapine will co-elute and experience similar matrix effects, allowing for accurate correction.
-
Improve your sample cleanup procedure. More effective protein precipitation, liquid-liquid extraction, or solid-phase extraction can remove interfering matrix components.
-
Optimize chromatographic conditions. Adjusting the mobile phase gradient or using a different column may help to separate 3-Hydroxy Nevirapine from interfering matrix components.
Troubleshooting Guides
Guide 1: Systematic Investigation of Poor Linearity
This guide provides a step-by-step workflow to diagnose the root cause of non-linear calibration curves for 3-Hydroxy Nevirapine.
Troubleshooting Workflow for Poor Linearity
Caption: A flowchart for systematically troubleshooting poor linearity.
Guide 2: Addressing Matrix Effects in Bioanalysis
Matrix effects are a significant concern when analyzing 3-Hydroxy Nevirapine in biological fluids. This guide outlines a process for identifying and mitigating their impact.
Workflow for Managing Matrix Effects
Caption: A workflow for identifying and mitigating matrix effects.
Experimental Protocols
Protocol 1: Preparation of 3-Hydroxy Nevirapine Calibration Standards
Objective: To prepare a series of calibration standards for generating a calibration curve.
Materials:
-
3-Hydroxy Nevirapine reference standard
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water (if required for mobile phase compatibility)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
Procedure:
-
Prepare a Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of 3-Hydroxy Nevirapine reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., methanol) and bring to volume. Mix thoroughly.
-
-
Prepare a Working Stock Solution (e.g., 100 µg/mL):
-
Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask.
-
Dilute to volume with the same solvent and mix thoroughly.
-
-
Prepare Calibration Standards (e.g., 10 ng/mL to 1000 ng/mL):
-
Perform serial dilutions from the working stock solution to achieve the desired concentrations for your calibration curve.
-
Ensure that the final diluent is compatible with your mobile phase to avoid peak distortion.
-
Protocol 2: HPLC Method for Nevirapine and its Metabolites
The following is a general example of an HPLC method that can be adapted for the analysis of 3-Hydroxy Nevirapine. Method optimization will be required for specific applications.
| Parameter | Example Condition |
| Column | C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of ammonium acetate buffer and acetonitrile is often used. For example, a starting condition of 80:20 (v/v) ammonium acetate:acetonitrile.[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40 °C |
| Detection | UV at approximately 280 nm[2] |
| Internal Standard | Carbamazepine can be used as an internal standard.[2] |
Data Summary Tables
Table 1: Common HPLC Parameters for Nevirapine and Metabolite Analysis
| Parameter | Reported Range/Value | Reference |
| Column Type | C8, C18 | [2] |
| Mobile Phase | Acetonitrile, Methanol, Ammonium Acetate Buffer | [2][3] |
| Detection Wavelength | 260 - 283 nm | [3] |
| Linearity (R²) for Nevirapine | > 0.99 | [2][3] |
Table 2: Potential Causes of Poor Linearity and Corresponding Solutions
| Issue | Potential Cause | Recommended Solution |
| Downward Curve at High Concentrations | Detector Saturation | Dilute high concentration standards and samples. |
| Column Overload | Reduce injection volume or dilute samples. | |
| High Variability (Low R²) | Inaccurate Standard Preparation | Re-prepare standards using calibrated equipment. |
| System Instability | Check for leaks, degas mobile phase, monitor system pressure. | |
| Positive or Negative Y-Intercept | Constant Background Interference | Subtract blank response or improve chromatographic separation. |
| Matrix Effects | Implement improved sample cleanup or use an internal standard. | |
| S-Shaped Curve | Multiple Co-existing Issues | Systematically investigate all potential causes (instrument, method, sample). |
References
- 1. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature [mdpi.com]
- 3. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
selecting the optimal mobile phase for nevirapine metabolite separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of nevirapine and its metabolites using liquid chromatography.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of nevirapine and its metabolites.
Problem: Poor Peak Shape (Tailing or Fronting)
Q1: My nevirapine peak is tailing. What are the potential causes and solutions?
A1: Peak tailing for nevirapine and its metabolites can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Secondary Silanol Interactions: Residual silanol groups on the stationary phase can interact with the basic nevirapine molecule, causing tailing.
-
Solution: Reduce the mobile phase pH to suppress silanol activity. A pH around 3-4 is often effective.[1] Consider using a column with end-capping or a modern stationary phase designed to minimize silanol interactions.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Contamination: Buildup of contaminants on the column can affect peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
Problem: Peak Splitting
Q2: I am observing split peaks for nevirapine or its metabolites. What could be the reason?
A2: Peak splitting can be a frustrating issue. Here are the common culprits and how to address them:
-
Junk on the Inlet Frit: Particulate matter on the column inlet frit can disrupt the sample flow path.
-
Solution: Reverse-flush the column. If this doesn't resolve the issue, the frit may need to be replaced.
-
-
Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, leading to split peaks.
-
Solution: This usually indicates column degradation, and the column may need to be replaced.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Co-elution: It's possible that two components are eluting very close together, appearing as a split peak.
-
Solution: Adjust the mobile phase composition, gradient, or temperature to improve resolution.
-
Problem: Inconsistent Retention Times
Q3: The retention times for nevirapine and its metabolites are shifting between injections. What should I check?
A3: Fluctuating retention times can compromise the reliability of your analysis. Consider the following:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH, can lead to shifts in retention time.
-
Solution: Ensure accurate and consistent preparation of all mobile phase components. Use a calibrated pH meter.
-
-
Column Equilibration: Insufficient column equilibration time between gradient runs can cause retention time variability.
-
Solution: Increase the equilibration time to ensure the column is fully returned to the initial conditions before the next injection.
-
-
Pump Performance: Issues with the HPLC/UPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate.
-
Solution: Check for leaks and listen for unusual pump noises. Perform routine pump maintenance as recommended by the manufacturer.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for a mobile phase to separate nevirapine and its main hydroxylated metabolites?
A4: A common and effective approach for separating nevirapine and its 2-hydroxy and 3-hydroxy metabolites is to use a reversed-phase C18 or C8 column with a gradient elution. A good starting point for the mobile phase is a mixture of an aqueous buffer and an organic modifier.
For example, a gradient using:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, with the pH adjusted to 4 with acetic acid.
-
Mobile Phase B: Acetonitrile or a mixture of Acetonitrile and Methanol.
A typical gradient might start with a low percentage of the organic phase and gradually increase it to elute the more hydrophobic compounds.[2]
Q5: How can I improve the resolution between the 2-hydroxy and 3-hydroxy nevirapine metabolites?
A5: The 2-hydroxy and 3-hydroxy metabolites of nevirapine are positional isomers and can be challenging to separate. To improve their resolution:
-
Optimize the Organic Modifier: Try different organic solvents (e.g., methanol vs. acetonitrile) or a combination of both. The selectivity can change significantly with the choice of organic modifier.
-
Adjust the pH: Fine-tuning the pH of the aqueous mobile phase can alter the ionization state of the metabolites and improve their separation.
-
Use a High-Resolution Column: Employing a column with a smaller particle size (e.g., <2 µm for UPLC) or a longer column can enhance separation efficiency.
-
Optimize the Gradient: A shallower gradient profile around the elution time of the metabolites can improve their separation.
Q6: What are the typical detection wavelengths for nevirapine and its metabolites?
A6: Nevirapine and its metabolites have UV absorbance maxima around 220 nm and 280 nm. Detection is commonly performed at 280 nm to provide good sensitivity and selectivity.[3] A photodiode array (PDA) detector can be beneficial to monitor multiple wavelengths simultaneously and to check for peak purity.
Data Presentation
Table 1: Example HPLC Method Parameters for Nevirapine and Metabolite Separation
| Parameter | Condition | Reference |
| Column | Atlantis dC18, 5 µm, 3.9 x 150 mm | [2] |
| Mobile Phase A | 10 mM Ammonium Acetate, Acetonitrile, Methanol (60:25:15), pH 4 | [2] |
| Mobile Phase B | 10 mM Ammonium Acetate, Acetonitrile, Methanol (20:50:30), pH 4 | [2] |
| Gradient | 0-3 min (100% A), 4-7 min (100% B), 7.01-10 min (100% A) | [2] |
| Flow Rate | 1 mL/min | [2] |
| Column Temperature | 40 °C | [2] |
| Detection | 260 nm | [2] |
| Injection Volume | 65 µL | [2] |
Table 2: Example UPLC-MS/MS Method Parameters for Nevirapine and Metabolites
| Parameter | Condition |
| Column | C8, various dimensions |
| Mobile Phase A | Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | Gradient |
| Detection | Mass Spectrometry (MS/MS) |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Nevirapine in Plasma [2]
-
Sample Preparation:
-
To 180 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1.
-
-
Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Integrate the peak areas for nevirapine and the internal standard.
-
Construct a calibration curve and determine the concentration of nevirapine in the sample.
-
Mandatory Visualization
Caption: A typical experimental workflow for the analysis of nevirapine and its metabolites.
References
- 1. jocpr.com [jocpr.com]
- 2. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. : Oriental Journal of Chemistry [orientjchem.org]
challenges in the quantification of nevirapine metabolites in clinical samples
Technical Support Center: Quantification of Nevirapine Metabolites
Welcome to the technical support center for the quantification of nevirapine (NVP) and its metabolites in clinical samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of nevirapine and why are they important to quantify?
A1: Nevirapine is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes into several hydroxylated metabolites. The main Phase I metabolites include 2-hydroxy-NVP, 3-hydroxy-NVP, 8-hydroxy-NVP, and 12-hydroxy-NVP.[1][2] The 12-hydroxy-NVP can be further oxidized to 4-carboxy-NVP.[1][2] These metabolites are then typically conjugated with glucuronic acid (Phase II metabolism) and excreted in the urine.[1][3][4] Quantifying these metabolites is crucial because they can provide insights into drug efficacy, metabolic pathways, drug-drug interactions, and potential mechanisms of toxicity, such as hepatotoxicity and skin rash.[1][2][5]
Q2: Which analytical technique is most suitable for quantifying nevirapine and its metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of nevirapine and its metabolites in biological samples.[6][7] This is because several of the hydroxylated metabolites are isomers with identical molecular weights, making them difficult to distinguish with less specific methods like HPLC-UV.[6] LC-MS/MS offers the high sensitivity and selectivity required to differentiate and accurately quantify these structurally similar compounds, even at the low concentrations typically found in clinical samples.[6][8]
Q3: Are there stability concerns for nevirapine metabolites in clinical samples?
A3: Yes, stability can be a concern, particularly for conjugated metabolites like glucuronides, which can be susceptible to enzymatic degradation. It is crucial to handle and store samples appropriately. For parent nevirapine, studies have shown it to be stable in plasma for over 3 years when stored at -20°C.[6] However, specific stability testing for each metabolite under your laboratory's storage and handling conditions is highly recommended as part of method validation.
Q4: What is a suitable internal standard (IS) for NVP metabolite quantification?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., nevirapine-d5).[9] Using a SIL-IS for each metabolite is the best practice, though not always feasible due to commercial availability. A SIL-IS of the parent drug can often compensate for variability in extraction and ionization for the metabolites, but it may not fully account for differences in chromatographic behavior or matrix effects specific to each metabolite.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analytical process, from sample preparation to data analysis.
Category: Sample Preparation & Extraction
Problem: I am experiencing low and inconsistent recovery for the hydroxylated metabolites during Solid-Phase Extraction (SPE).
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inappropriate Sorbent Chemistry | The hydroxylated metabolites are significantly more polar than the parent drug, NVP. Standard C18 (reverse-phase) sorbents may not provide adequate retention. Solution: Consider using a mixed-mode cation exchange (CX) or a more polar sorbent. For CX sorbents, a wash step with a mild organic solvent followed by elution with an acidified or ammoniated organic solvent can improve recovery and selectivity.[10] |
| Suboptimal Wash/Elution Solvents | An overly strong organic wash step can cause premature elution of the polar metabolites. Conversely, the elution solvent may not be strong enough to desorb them from the sorbent. |
| Solution: 1. Wash Step: Use a weaker wash solvent (e.g., 5% methanol in water) to remove interferences without losing the analytes. 2. Elution Step: Increase the elution strength. For reverse-phase, this means a higher percentage of organic solvent (e.g., 90% acetonitrile). For ion-exchange sorbents, ensure the pH of the elution solvent is appropriate to neutralize the charge interaction. Adding a modifier like ammonia or formic acid can be critical.[10] | |
| Incomplete Elution Volume | The volume of the elution solvent may be insufficient to completely pass through the sorbent bed and elute the analytes. |
| Solution: Try increasing the elution volume in increments (e.g., from 1 mL to 1.5 mL to 2 mL) and test recovery at each step. Ensure the elution is not performed too quickly. |
Category: Chromatography & Mass Spectrometry
Problem: I am seeing poor chromatographic peak shape and resolution between the 2-OH, 3-OH, and 8-OH-NVP isomers.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incorrect Mobile Phase Composition | The pH and organic modifier of the mobile phase are critical for separating these regioisomers. |
| Solution: 1. Adjust pH: Experiment with mobile phase pH. Small changes can significantly alter the ionization state and retention of the hydroxylated metabolites. 2. Change Organic Modifier: If using methanol, try switching to acetonitrile or vice versa. Acetonitrile often provides sharper peaks and different selectivity. 3. Use an Additive: Incorporate a low concentration of an acid modifier like formic acid (e.g., 0.1%) into both the aqueous and organic phases to improve peak shape and ionization efficiency. | |
| Inadequate Column Chemistry | The analytical column may not have the right selectivity for these specific isomers. |
| Solution: Test columns with different stationary phases. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity mechanisms (e.g., pi-pi interactions) compared to a standard C18 column, which may be sufficient to resolve the critical pairs. | |
| Suboptimal Gradient Profile | A steep gradient may not provide enough time to separate closely eluting compounds. |
| Solution: Employ a shallower, longer gradient. Focus the shallow portion of the gradient around the time the metabolites are expected to elute to maximize separation. |
Problem: The signal for my metabolites is being suppressed, leading to poor sensitivity (Matrix Effect).
| Potential Cause | Troubleshooting Steps & Recommendations |
| Co-elution with Endogenous Components | Phospholipids and other components from the biological matrix (e.g., plasma) can co-elute with the analytes and suppress their ionization in the MS source.[11] |
| Solution: 1. Improve Sample Cleanup: Switch from simple protein precipitation to a more rigorous extraction method like SPE or liquid-liquid extraction (LLE). Consider using specialized phospholipid removal plates or cartridges. 2. Adjust Chromatography: Modify the LC gradient to separate the analytes from the regions where matrix components elute (often very early or very late in the run). | |
| Ion Source Inefficiency | The choice of ionization source can impact the degree of matrix effects. |
| Solution: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[12] If your instrument allows, compare the performance of ESI and APCI. | |
| Inappropriate Internal Standard | A non-ideal internal standard may not be affected by the matrix in the same way as the analyte, leading to inaccurate quantification. |
| Solution: The most effective way to compensate for matrix effects is to use a co-eluting stable isotope-labeled internal standard for each analyte. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for nevirapine and its metabolites.
Table 1: Example LC-MS/MS Parameters for Nevirapine Metabolite Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Nevirapine | 267.1 | 226.1 |
| 2-Hydroxy-NVP | 283.1 | 242.1 |
| 3-Hydroxy-NVP | 283.1 | 242.1 |
| 12-Hydroxy-NVP | 283.1 | 265.1 |
| NVP Mercapturate | 428.3 | 299.0 |
| Source: Representative data compiled from literature.[13] |
Table 2: Comparison of Sample Extraction Techniques
| Technique | Typical Recovery (%) | Matrix Effect (%) | Throughput | Notes |
|---|---|---|---|---|
| Protein Precipitation (PPT) | 85 - 105 | High (>25%) | High | Fast and simple but results in "dirtier" extracts with significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | Moderate (15-25%) | Medium | Cleaner than PPT but more labor-intensive and requires significant solvent use. |
| Solid-Phase Extraction (SPE) | 90 - 110 | Low (<15%) | Medium-High | Provides the cleanest extracts and minimizes matrix effects but requires method development.[9] |
Experimental Protocols
Protocol: SPE-LC-MS/MS for NVP and Hydroxylated Metabolites in Human Plasma
This protocol provides a general framework. It must be fully validated in your laboratory.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex to ensure homogeneity.
-
Centrifuge at 4000 x g for 10 minutes to pellet any particulates.
-
Transfer 200 µL of plasma to a clean tube. Add 50 µL of internal standard working solution (e.g., NVP-d5 in methanol). Vortex.
-
Add 200 µL of 4% phosphoric acid to acidify the sample and disrupt protein binding. Vortex.
-
-
Solid-Phase Extraction (Mixed-Mode Cation Exchange):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 100 mM acetate buffer (pH 6.0).
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing 1: Wash with 1 mL of 100 mM acetate buffer (pH 6.0).
-
Washing 2: Wash with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 60% B over 8 minutes, hold for 1 min, ramp to 95% B, hold for 1 min, then return to initial conditions and re-equilibrate.
-
Injection Volume: 5 µL.
-
MS Detection: Use a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM). Optimize cone voltage and collision energy for each analyte and internal standard.
-
Visualizations
Caption: Primary Phase I and Phase II metabolic pathways of Nevirapine.
Caption: Standard workflow for quantification of NVP metabolites.
Caption: Troubleshooting decision tree for low analyte signal.
References
- 1. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. ClinPGx [clinpgx.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of 3-Hydroxy Nevirapine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 3-Hydroxy Nevirapine, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. Accurate quantification of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization strategies in HIV treatment. This document outlines the performance of common analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methods
The two predominant methods for the quantification of 3-Hydroxy Nevirapine in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While both methods offer the requisite selectivity and sensitivity for bioanalytical applications, they differ in their performance characteristics, instrumentation requirements, and cost.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Alternative Method (Hypothetical UPLC-HRAM) |
| Linearity Range (ng/mL) | 10 - 2500[1][2] | 1.0 - 500[3] | 0.5 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10[1][2] | 1.0[3] | 0.5 |
| Accuracy (%) | Within ±15% of nominal concentration[1][2] | 93 - 114% of nominal concentration[3] | 95 - 105% of nominal concentration |
| Precision (%RSD) | < 9%[1][2] | < 14%[3] | < 10% |
| Recovery (%) | ~94%[1][2] | Not explicitly stated, but expected to be consistent and reproducible. | > 90% |
| Specificity | Susceptible to interference from co-eluting compounds. | Highly specific due to mass-based detection. | Very high specificity with accurate mass measurement. |
| Instrumentation Cost | Lower | Higher | Highest |
| Throughput | Moderate | High | Very High |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline the key experimental protocols for the HPLC-UV and LC-MS/MS methods.
HPLC-UV Method Protocol
This protocol is based on a validated method for the simultaneous determination of Nevirapine and its metabolites in human plasma[4][5].
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add an internal standard (e.g., Carbamazepine).
-
Add 2 mL of extraction solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C8 reverse-phase column.
-
Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile[4][5].
-
Injection Volume: 50 µL.
LC-MS/MS Method Protocol
This protocol is derived from a sensitive and specific method for the quantification of Nevirapine and its metabolites in baboon serum[3].
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of serum, add an internal standard (e.g., a deuterated analog of the analyte).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for injection.
2. LC-MS/MS Conditions:
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of formic acid in water and formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 3-Hydroxy Nevirapine and the internal standard.
Visualizing Analytical Workflows and Validation Concepts
To better illustrate the processes and relationships involved in analytical method validation, the following diagrams have been generated using Graphviz.
References
- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A sensitive and specific liquid chromatography/tandem mass spectrometry method for quantification of nevirapine and its five metabolites and their pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Analysis of Nevirapine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of the antiretroviral drug nevirapine and its primary oxidative metabolites. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. This document outlines the experimental protocols for each method and presents a comparative summary of their performance characteristics to aid researchers in choosing the most suitable technique for their specific needs.
Introduction to Nevirapine Metabolism
Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, into several hydroxylated metabolites.[1][2][3] The main phase I metabolites include 2-hydroxynevirapine (2-OH-NVP), 3-hydroxynevirapine (3-OH-NVP), 8-hydroxynevirapine (8-OH-NVP), and 12-hydroxynevirapine (12-OH-NVP).[2][4] These metabolites are subsequently conjugated, mainly with glucuronic acid, and excreted in the urine.[1][4] Understanding the metabolic profile of nevirapine is crucial, as some metabolites may be associated with the drug's therapeutic efficacy and adverse effects, such as skin rash and hepatotoxicity.[2][4][5]
Comparative Analysis of HPLC and LC-MS/MS Methods
The quantification of nevirapine and its metabolites in biological matrices is essential for clinical and research purposes. Both HPLC-UV and LC-MS/MS are powerful analytical techniques used for this purpose, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation and quantification of pharmaceutical compounds. When coupled with a UV detector, it offers a robust and cost-effective method for analysis. Several HPLC-UV methods have been developed and validated for the determination of nevirapine and some of its metabolites in human plasma.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity.[7] This technique is particularly advantageous for the analysis of metabolites, which are often present at lower concentrations than the parent drug. The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for the highly specific and sensitive quantification of multiple analytes in a single run.[8]
Data Presentation: A Comparative Summary
The following table summarizes the key performance parameters of representative HPLC-UV and LC-MS/MS methods for the analysis of nevirapine and its metabolites.
| Parameter | HPLC-UV Method[6] | LC-MS/MS Method[8][9] |
| Analytes | Nevirapine, 2-OH-NVP, 3-OH-NVP | Nevirapine, 2-OH-NVP, 3-OH-NVP, Lamivudine |
| Matrix | Human Plasma | Human Plasma, Hair |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Nevirapine: Not specified, 2-OH-NVP: Not specified, 3-OH-NVP: Not specified | Nevirapine: 37.5080 ng/mL, Lamivudine: 25.0240 ng/mL |
| Accuracy (% Recovery) | Not specified | 85% to 115% |
| Precision (%RSD) | Within and between-day variations < 15% | Intra-day and inter-day CVs within 15% |
Experimental Protocols
HPLC-UV Method for Nevirapine and Metabolites
This protocol is based on a validated method for the simultaneous determination of nevirapine, 2-OH-NVP, and 3-OH-NVP in human plasma.[6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add an internal standard (e.g., carbamazepine).
-
Add a suitable organic solvent for extraction.
-
Vortex mix and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Column: C8 reverse-phase column.
-
Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 20 µL.
LC-MS/MS Method for Nevirapine and Metabolites
This protocol is a representative method for the quantification of nevirapine and its metabolites in biological matrices.[8][10]
1. Sample Preparation (Solid-Phase Extraction or Protein Precipitation)
-
For Plasma: Protein precipitation is a common and simple technique. Add a precipitating agent like acetonitrile to the plasma sample containing an internal standard (e.g., a deuterated analog of nevirapine). Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be directly injected or evaporated and reconstituted.[11]
-
For Hair: Hair samples are washed, pulverized, and then incubated with a digestion solution (e.g., methanol/trifluoroacetic acid) to extract the analytes. The extract is then purified, often by liquid-liquid extraction.[8]
2. Chromatographic Conditions
-
Column: A C18 reverse-phase analytical column (e.g., 150 mm × 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of methanol and water containing a modifier like ammonium acetate (e.g., 78:22, v/v with 1 mM ammonium acetate).[8]
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Injection Volume: 20 µL.[8]
3. Mass Spectrometric Conditions
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
Mandatory Visualizations
Nevirapine Metabolism Pathway
References
- 1. ClinPGx [clinpgx.org]
- 2. journals.asm.org [journals.asm.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. mdpi.com [mdpi.com]
- 11. jocpr.com [jocpr.com]
A Comparative Guide to Internal Standards for the Bioanalysis of Nevirapine and its Metabolites: Featuring 3-Hydroxy Nevirapine-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of internal standards for the accurate quantification of the antiretroviral drug Nevirapine and its metabolites in biological matrices. While direct comparative data for 3-Hydroxy Nevirapine-d7 is limited in publicly available literature, this document evaluates its potential performance by examining closely related deuterated analogs and contrasting them with other commonly used internal standards.
Introduction to Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and analysis. An ideal IS mimics the analyte's chemical and physical properties, co-eluting chromatographically and experiencing similar matrix effects. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard due to their high degree of similarity to the analyte.
This guide focuses on the use of this compound as an internal standard for the analysis of Nevirapine and its hydroxy metabolites. Due to a lack of direct head-to-head studies, we will infer its performance based on data from a closely related deuterated metabolite, 2-Hydroxy Nevirapine-d3, and compare it with a commonly used non-deuterated internal standard, Carbamazepine.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. The following table summarizes the performance of different types of internal standards used in the quantification of Nevirapine and its metabolites. The data for the deuterated metabolite standard is based on a study that used 2-Hydroxy Nevirapine-d3 for the quantification of 2-Hydroxy and 3-Hydroxy Nevirapine[1]. The data for the non-deuterated standard, Carbamazepine, is from a study that quantified Nevirapine[2][3].
| Performance Metric | Deuterated Metabolite IS (e.g., 2-OH NVP-d3) | Non-Deuterated IS (e.g., Carbamazepine) | Justification |
| Accuracy (% Bias) | Within ±15%[1] | Within ±15%[2][3] | Both types of internal standards can achieve high accuracy when properly validated. However, SIL IS are more likely to compensate for subtle variations in extraction recovery and matrix effects, potentially leading to better accuracy across different patient samples. |
| Precision (% CV) | <15% (Intra- and Inter-day)[1] | <15% (Intra- and Inter-day)[2][3] | Similar to accuracy, both can provide good precision. The closer structural similarity of SIL IS often results in more consistent performance and lower variability. |
| Matrix Effect | Co-elution minimizes differential matrix effects[1] | Potential for differential matrix effects | As SIL IS have nearly identical chromatographic behavior to the analyte, they are more likely to experience the same degree of ion suppression or enhancement, leading to more reliable correction. |
| Extraction Recovery | Similar to analyte[1] | May differ from analyte[2][3] | The deuterated standard will have almost identical extraction recovery to the corresponding analyte, which is a significant advantage in complex matrices. |
| Retention Time | Nearly identical to the corresponding metabolite | Different from Nevirapine and its metabolites | Co-elution of the SIL IS and analyte is a key advantage for minimizing the impact of matrix effects that can vary across the chromatographic run. |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are summaries of experimental protocols for bioanalytical methods using a deuterated metabolite internal standard and a non-deuterated internal standard.
Method 1: Quantification of Nevirapine and its Hydroxy Metabolites using a Deuterated Internal Standard (Adapted from[1])
This method is for the simultaneous quantification of Nevirapine, 2-Hydroxy Nevirapine, and 3-Hydroxy Nevirapine in hair samples using Nevirapine-d3 and 2-Hydroxy Nevirapine-d3 as internal standards. The use of 2-Hydroxy Nevirapine-d3 for the quantification of 3-Hydroxy Nevirapine is justified by their structural similarity as isomers.
-
Sample Preparation:
-
Hair samples (10 mg) are washed and pulverized.
-
Internal standard working solution (Nevirapine-d3 and 2-Hydroxy Nevirapine-d3) is added.
-
Analytes and IS are extracted with methanol under incubation.
-
The supernatant is evaporated to dryness and reconstituted in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of methanol and ammonium acetate buffer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor and product ion transitions for each analyte and internal standard.
-
Method 2: Quantification of Nevirapine using a Non-Deuterated Internal Standard (Adapted from[2][3])
This method describes the quantification of Nevirapine in human plasma using Carbamazepine as the internal standard.
-
Sample Preparation:
-
Plasma samples are mixed with the internal standard solution (Carbamazepine).
-
Proteins are precipitated using an organic solvent (e.g., acetonitrile).
-
The mixture is centrifuged, and the supernatant is transferred for analysis.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer.
-
Detection: UV detection at a specific wavelength (e.g., 282 nm).
-
Visualizing the Rationale: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Simplified metabolic pathway of Nevirapine.[2][4][5][6]
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the recommended approach for the bioanalysis of Nevirapine and its metabolites. While direct comparative data for this specific deuterated standard is not abundant, the evidence from closely related analogs like 2-Hydroxy Nevirapine-d3 strongly suggests superior performance in terms of minimizing variability from matrix effects and extraction recovery compared to non-deuterated internal standards like Carbamazepine. The near-identical chemical and physical properties of a deuterated metabolite internal standard to the analyte of interest make it the optimal choice for ensuring the accuracy and robustness of bioanalytical methods in drug development and clinical research. Researchers are encouraged to validate this compound in their specific matrices to confirm these expected performance benefits.
References
- 1. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of CYP2B6 polymorphisms on plasma nevirapine concentrations: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Nevirapine Metabolite Profiles Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nevirapine metabolite profiles in various patient populations, including adults with and without hepatic fibrosis, HIV-infected versus HIV-negative individuals, and those with HIV/tuberculosis (TB) co-infection. The information is intended to support research and development efforts related to nevirapine pharmacology and personalized medicine.
Executive Summary
Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes CYP3A4 and CYP2B6. This process leads to the formation of several hydroxylated metabolites, which are subsequently conjugated with glucuronic acid for excretion. The metabolic profile of nevirapine can be influenced by a variety of factors including co-morbidities such as hepatic impairment and co-infection with tuberculosis, as well as patient age. Understanding these variations is crucial for optimizing therapeutic efficacy and minimizing adverse drug reactions.
This guide summarizes key quantitative data on nevirapine and its metabolites in different patient cohorts, details the experimental protocols used for their quantification, and provides visual representations of the metabolic pathways and analytical workflows.
Data Presentation: Quantitative Comparison of Nevirapine and its Metabolites
The following tables summarize the plasma concentrations of nevirapine and its major oxidative metabolites in different patient populations. Direct comparisons should be made with caution due to variations in study design, patient demographics, and analytical methodologies.
Table 1: Geometric Mean Plasma Concentrations of Nevirapine and its Metabolites in HIV-1-Infected Patients with Varying Degrees of Hepatic Fibrosis. [1]
| Analyte | Ishak Group 1 (n=14) (ng/mL) | Ishak Group 2 (n=25) (ng/mL) | Ishak Group 3 (n=12) (ng/mL) |
| Nevirapine (Cmin) | 4872 | 6092 | 6431 |
| 2-hydroxynevirapine | 186 | 177 | 204 |
| 3-hydroxynevirapine | 646 | 759 | 759 |
| 8-hydroxynevirapine | 29 | 30 | 33 |
| 12-hydroxynevirapine | 483 | 541 | 541 |
| 4-carboxynevirapine | 18 | 18 | 19 |
Ishak groups represent the severity of hepatic fibrosis, with group 1 having the least and group 3 the most severe fibrosis.
Table 2: Pharmacokinetic Parameters of Nevirapine and its Metabolites After a Single 200 mg Dose in HIV-Negative Adults vs. Steady State in HIV-Infected Adults. [2]
| Parameter | Single Dose (HIV-negative) Median (Range) | Steady State (HIV-infected) Median (Range) |
| Nevirapine | ||
| AUC (ng·h/mL) | 137,867 (80,488-202,347) | 49,603 (25,058-95,147) |
| 2-hydroxynevirapine | ||
| AUC (ng·h/mL) | 1,023 (625-1,563) | 26 (16-107) |
| 3-hydroxynevirapine | ||
| AUC (ng·h/mL) | 336 (179-813) | 148 (42-368) |
| 8-hydroxynevirapine | ||
| AUC (ng·h/mL) | Not Reported | 26 (16-107) |
| 12-hydroxynevirapine | ||
| AUC (ng·h/mL) | 1,189 (649-1,992) | 1,185 (484-2,543) |
| 4-carboxynevirapine | ||
| AUC (ng·h/mL) | 1,074 (618-2,077) | 227 (117-640) |
Table 3: Nevirapine Trough Concentrations in HIV-Infected Patients With and Without Tuberculosis Co-infection. [3][4]
| Patient Group | Nevirapine Trough Concentration (ng/mL) - Median (IQR) |
| HIV-infected (no TB) | 7322 (5266–9302) |
| HIV-infected with TB (on rifampicin) | 5388 (3516–8243) |
Table 4: Nevirapine Pharmacokinetic Parameters in HIV-Infected Children With and Without Malnutrition. [5]
| Parameter | Normal Nutritional Status (n=25) - Median (Range) | Mild to Moderate Malnutrition (n=12) - Median (Range) |
| AUC0–12 (ng·h/mL) | 79,861 (43,922–146,376) | 60,082 (35,328–166,629) |
| Cmax (ng/mL) | 9,483 (5,099–22,453) | 6,719 (3,401–18,947) |
| Ctrough (ng/mL) | 5,881 (2,305–9,097) | 5,084 (1,645–8,489) |
Experimental Protocols
The following methodologies are compiled from various studies to provide a comprehensive overview of the techniques used for the quantification of nevirapine and its metabolites in human plasma.
Sample Preparation
-
Protein Precipitation: A simple and common method involves the precipitation of plasma proteins. To a plasma sample (e.g., 200 µL), an organic solvent such as acetonitrile or a solution of 10% perchloric acid is added.
-
Internal Standard: An internal standard (e.g., a deuterated analog of nevirapine or a structurally similar compound) is added to the plasma sample before protein precipitation to account for variability during sample processing and analysis.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing nevirapine and its metabolites is carefully transferred to a clean tube for analysis.
Chromatographic Separation
High-performance liquid chromatography (HPLC) is employed to separate nevirapine and its various metabolites prior to detection.
-
Chromatographic Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is adjusted to optimize the separation of the parent drug from its structurally similar metabolites.
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
-
Injection Volume: A small volume of the prepared sample supernatant (e.g., 10-50 µL) is injected onto the column.
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) is the preferred method for the sensitive and specific quantification of nevirapine and its metabolites.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Mass Analyzer: A triple quadrupole mass spectrometer is typically employed for quantitative analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for nevirapine, each of its metabolites, and the internal standard.
Mandatory Visualization
Nevirapine Metabolic Pathway
Caption: Metabolic pathway of nevirapine.
Experimental Workflow for Nevirapine Metabolite Analysis
Caption: Workflow for nevirapine metabolite analysis.
References
- 1. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nevirapine pharmacokinetics in HIV-infected persons receiving rifapentine and isoniazid for TB | Johns Hopkins University Baltimore-India Clinical Trials Unit [jhubi-ctu.jhu.edu]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to the Linearity and Range of 3-Hydroxy Nevirapine Assays
For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic studies of Nevirapine, the accurate quantification of its metabolites is paramount. This guide provides a comparative assessment of the linearity and range of analytical assays for 3-Hydroxy Nevirapine, a primary metabolite. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods are compared, supported by experimental data.
Data Summary
The following table summarizes the key performance characteristics of two distinct analytical methods for the quantification of 3-Hydroxy Nevirapine.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Matrix | Human Plasma | Hair |
| Linearity Range | 20 - 1000 ng/mL[1][2] | Not explicitly stated, but good linearity reported[3] |
| Correlation Coefficient (r²) | > 0.99[2] | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL (as the lowest calibrator)[1][2] | 6 pg/mg[3] |
| Limit of Detection (LOD) | 15 ng/mL[1][2] | 2 pg/mg[3] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the evaluation and replication of these assays.
1. HPLC-UV Method for Human Plasma [1][2]
-
Sample Preparation: A liquid-liquid extraction was performed. To plasma samples, a mixture of ethyl acetate and hexane was added. After vortexing and centrifugation, the organic layer was separated and evaporated to dryness. The residue was then reconstituted in the mobile phase.[1][2]
-
Chromatography: A reversed-phase C8 column was used for separation. The mobile phase consisted of a gradient of ammonium acetate and acetonitrile.[1][2] The flow rate was initiated at 1 mL/min and later increased to 2 mL/min.[1][2]
-
Detection: UV detection was carried out at a wavelength of 280 nm. The retention time for 3-Hydroxy Nevirapine was approximately 7.42 minutes.[1][2]
-
Linearity Assessment: A six-point calibration curve was constructed by spiking blank human plasma with known concentrations of 3-Hydroxy Nevirapine ranging from 20 to 1000 ng/mL.[1][2] The linearity was evaluated by plotting the peak area against the concentration and performing a linear regression analysis.[2]
2. LC-MS/MS Method for Hair [3]
-
Sample Preparation: Hair samples were decontaminated, washed, and dried. The hair was then pulverized and incubated in a solution of methanol/trifluoroacetic acid. This was followed by a liquid-liquid extraction.
-
Chromatography: Chromatographic separation was achieved using a liquid chromatography system.
-
Detection: An atmospheric pressure chemical ionization (APCI) source was used with a tandem mass spectrometer operating in positive ion mode.
-
Linearity Assessment: The linearity of the method was confirmed by a calibration curve that demonstrated a square of the correlation coefficient (R²) of more than 0.99.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the linearity and range of a bioanalytical assay, such as those for 3-Hydroxy Nevirapine.
Caption: Workflow for Linearity and Range Assessment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
